molecular formula C18H32O3 B13966161 10-Octadecenoic acid, 12-oxo- CAS No. 69727-30-6

10-Octadecenoic acid, 12-oxo-

Cat. No.: B13966161
CAS No.: 69727-30-6
M. Wt: 296.4 g/mol
InChI Key: HOGGRKZIIRPLLG-QINSGFPZSA-N
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Description

10-Octadecenoic acid, 12-oxo- is a useful research compound. Its molecular formula is C18H32O3 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Octadecenoic acid, 12-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Octadecenoic acid, 12-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69727-30-6

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(Z)-12-oxooctadec-10-enoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h12,15H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12-

InChI Key

HOGGRKZIIRPLLG-QINSGFPZSA-N

Isomeric SMILES

CCCCCCC(=O)/C=C\CCCCCCCCC(=O)O

Canonical SMILES

CCCCCCC(=O)C=CCCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 12-oxo-10-octadecenoic Acid in Plant Biology & Therapeutics

[1][2][3]

Part 1: Molecular Identity & Mechanistic Core[1][2][3][4]

Chemical Nature and Distinction

12-oxo-10-octadecenoic acid is a bioactive oxylipin —an oxygenated fatty acid derivative produced from the oxidation of polyunsaturated fatty acids (PUFAs).[1][2][3] Unlike the well-known 12-OPDA (which contains a cyclopentenone ring), 12-oxo-10-octadecenoic acid is typically an acyclic chain containing an

123
  • Chemical Class: Conjugated Enone / Oxylipin / Ketol fatty acid.[1][3][4]

  • Key Structural Feature: The C10=C11 double bond conjugated with the C12 ketone .[1][3][4] This structural motif renders the molecule an electrophile (Michael acceptor), capable of reacting with nucleophilic cysteine residues in proteins.[2][3][4] This reactivity is the fundamental driver of its biological activity in both plant defense signaling and mammalian therapeutic pathways (e.g., Nrf2 activation, anti-neuroinflammation).[2][3][4]

Biosynthetic Origin: The Oxylipin Pathway

In plants (notably Gastrodia elata, Wasabia japonica, and Zea mays), this compound arises via the Lipoxygenase (LOX) pathway.[2][3][4] It is a downstream metabolite of linoleic acid (18:[2][3][4]2) or linolenic acid (18:3).[1][2][3][4]

The Pathway Logic:

  • Initiation: 13-Lipoxygenase (13-LOX) oxygenates Linoleic Acid to form 13-Hydroperoxyoctadecadienoic acid (13-HPOD) .[1][2][3]

  • Branch Point: 13-HPOD is dehydrated by Allene Oxide Synthase (AOS) to form an unstable Allene Oxide.[1][2][3][4]

  • Formation: In the absence of Allene Oxide Cyclase (AOC), the allene oxide undergoes spontaneous or enzymatic hydrolysis to form

    
    -ketols  (9-hydroxy-12-oxo-10-octadecenoic acid) and 
    
    
    -ketols
    (13-hydroxy-12-oxo-9-octadecenoic acid).[1][2][3][5]
  • Derivatization: Dehydration or specific enzymatic reduction leads to the stable 12-oxo-10-octadecenoic acid .[1][2][4]

Biological Activity in Plants

While often studied for its medicinal properties in humans, its native function in plants is defense and stress signaling :[2][3][4]

  • Antimicrobial Allelochemical: The electrophilic enone group disrupts bacterial and fungal cellular homeostasis by alkylating essential enzymes.[1][3][4] It acts as a phytoalexin in roots and tubers.[1][3][4]

  • Wounding Signal: Like other oxylipins (traumatin, JA), its accumulation is triggered by tissue damage.[2][3][4] It serves as a "danger signal," activating downstream defense genes.[2][3][4]

  • Root/Tuber Protection: High concentrations in storage organs (e.g., Gastrodia tubers) suggest a role in protecting dormant energy reserves from soil-borne pathogens.[2][3][4]

Part 2: Visualization of Signaling & Biosynthesis[2][3][4]

The following diagram illustrates the biosynthesis of 12-oxo-10-octadecenoic acid from Linoleic Acid, highlighting its divergence from the Jasmonate (JA) pathway.

OxylipinPathwayLALinoleic Acid (18:2)HPOD13-HPOD(Hydroperoxide)LA->HPOD13-LOXAlleneOxideUnstable Allene Oxide(12,13-EOT)HPOD->AlleneOxideAOS (Allene Oxide Synthase)OPDA12-OPDA(Cyclopentenone Ring)AlleneOxide->OPDAAOC (Cyclase)(Canonical JA Pathway)AlphaKetol9-hydroxy-12-oxo-10-octadecenoic acid(Alpha-Ketol)AlleneOxide->AlphaKetolHydrolysis(Non-enzymatic or HPL-like)JAJasmonic Acid (JA)OPDA->JABeta-oxidationTarget12-oxo-10-octadecenoic acid(Target Enone)AlphaKetol->TargetDehydration/IsomerizationDefenseDefense Response(Antimicrobial/Wound Signaling)Target->DefenseElectrophilic Attack(Michael Addition to Thiols)

Caption: Divergence of 12-oxo-10-octadecenoic acid from the canonical Jasmonate pathway via Allene Oxide hydrolysis.[1][2][3]

Part 3: Experimental Protocols

Extraction and Isolation Workflow

Objective: Isolate 12-oxo-10-octadecenoic acid from plant tissue (Gastrodia elata tubers or Wasabia roots) without inducing artificial oxidation.[1][2][3]

StepProcedureCausality / Rationale
1. Tissue Prep Flash-freeze fresh tubers in liquid N₂. Grind to fine powder.Prevents enzymatic degradation by endogenous lipases/LOX during processing.[1][2][3][4]
2. Extraction Homogenize in MeOH:CHCl₃ (2:1 v/v) with 0.01% BHT (Butylated hydroxytoluene).BHT acts as a radical scavenger to prevent auto-oxidation of PUFAs during extraction.[1][2][4]
3. Partition Add 0.9% NaCl solution; separate organic phase.[1][2][3][4] Dry over anhydrous Na₂SO₄.[1][3][4]Salting out enhances phase separation; removing water prevents hydrolysis of esters.
4.[1][2][3][4] Methylation Treat a sub-aliquot with Diazomethane or BF₃-MeOH (if analyzing free acid form).[1][2][3][4]Converts free fatty acids to volatile Methyl Esters (FAMEs) for GC-MS analysis.[1][2][3][4]
5. Enrichment Solid Phase Extraction (SPE) on Silica or C18 cartridges.[1][2][3][4] Elute with Hexane:EtOAc gradient.[1][3][4]Separates polar oxylipins from neutral lipids (TAGs) and pigments.[1][2][3][4]
Analytical Identification (GC-MS/LC-MS)

To confirm the identity of 12-oxo-10-octadecenoic acid , use the following spectral markers.

  • GC-MS (EI, 70 eV):

    • Target Ion (m/z): Look for molecular ion

      
       (or 
      
      
      for methyl ester).[1][2][3][4]
    • Diagnostic Fragments:

      
      -cleavage adjacent to the ketone group.[1][4]
      
    • Retention Index: Calibrate against FAME standards (C18:1, C18:2).

  • LC-MS/MS (ESI-):

    • Precursor Ion:

      
       (approx.[1][2][3][4] m/z 295.2 for the free acid).[1][2][3][4]
      
    • Fragmentation: Loss of CO₂ and H₂O; cleavage at C10/C11.[1][3][4]

Functional Bioassay: Cysteine Reactivity (Michael Addition)

This assay validates the electrophilic activity of the molecule, which is central to its biological function.[2][3][4]

  • Reagent: Prepare a 100 µM solution of a model thiol (e.g., Glutathione - GSH) in Phosphate Buffer (pH 7.4).

  • Incubation: Add 12-oxo-10-octadecenoic acid (50 µM) to the GSH solution.

  • Monitoring: Monitor the disappearance of the free enone UV absorbance (approx. 220-230 nm) or the appearance of the GSH-adduct via LC-MS over 60 minutes.

  • Result: A rapid decrease in free compound indicates high reactivity, confirming its potential to modify stress-sensing proteins (e.g., TGA transcription factors in plants or Keap1 in mammals).[2][3][4]

Part 4: Data Summary & Therapeutic Implications[1][2][3][4]

The following table summarizes the biological activities of 12-oxo-10-octadecenoic acid across different systems, highlighting its dual utility.

SystemActivity TypeMechanism of ActionKey Reference
Plant (Roots/Tubers) Defense / Antimicrobial Disruption of pathogen membrane integrity; Signaling via thiol modification.[1][2][3][1, 2]
Plant (Rice) Biosynthetic Intermediate Product of CYP74C (HPL) pathway; precursor to defense volatiles.[3]
Mammalian (Neural) Anti-Neuroinflammatory Inhibition of NO production in microglia (BV-2 cells); likely Nrf2 activation.[1][2][3][4][4]
Mammalian (Systemic) Sedative / Anticonvulsive Modulation of GABAergic systems (observed in Gastrodia extracts).[1][2][3][4][1]
Therapeutic Relevance

For drug development professionals, this molecule represents a "Phyto-Prostaglandin" .[1][2][3][4] Its ability to resolve inflammation (anti-neuroinflammatory) without the side effects of steroidal drugs makes it a lead scaffold.[2][3][4] The methyl ester form found in Gastrodia shows enhanced bioavailability and blood-brain barrier penetration compared to the free acid.[1][4]

References

  • The constituents of the aerial part of Gastrodia elata Blume. Natural Product Sciences. (2002).

  • Anticancer and Anti-Neuroinflammatory Constituents Isolated from the Roots of Wasabia japonica. Plants. (2022).[1][2][3][4]

  • Identification and Functional Analyses of Two cDNAs That Encode Fatty Acid 9-/13-Hydroperoxide Lyase (CYP74C) in Rice. Bioscience, Biotechnology, and Biochemistry. (2005).[2][3][4] [2][3][4]

  • 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist. Molecular Nutrition & Food Research. (2011).[1][2][3][4]

  • 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria. FASEB Journal. (2012).[1][2][3][4] [2][3][4]

Mechanistic Toxicology of Oxidized Linoleic Acid Metabolites (OXLAMs): Mitochondrial Uncoupling, Ferroptosis, and Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the toxicity mechanisms of Oxidized Linoleic Acid Metabolites (OXLAMs), a class of bioactive lipid mediators derived from the omega-6 polyunsaturated fatty acid, Linoleic Acid (LA).[1] While LA is essential, its oxidized derivatives—specifically 9- and 13-hydroxyoctadecadienoic acids (HODEs) and leukotoxin diols (DiHOMEs) —act as potent pathological signaling molecules.

This document is structured for researchers and drug developers. It moves beyond basic biochemistry to explore how OXLAMs drive mitochondrial respiratory chain failure , NLRP3 inflammasome activation , and ferroptotic cell death . It concludes with validated analytical protocols for LC-MS/MS quantification, ensuring reproducible experimental design.

The Biochemistry of OXLAM Formation

OXLAMs are not random degradation products; they are synthesized via specific enzymatic cascades and non-enzymatic free radical attacks. Understanding the source is critical for selecting the correct inhibitor (e.g., LOX inhibitors vs. sEH inhibitors) in experimental models.

The Enzymatic vs. Non-Enzymatic Divide
PrecursorEnzyme/DriverPrimary MetabolitesPathological Context
Linoleic Acid (LA) 15-LOX-1 / 15-LOX-2 13(S)-HODE Atherosclerosis, Mitochondrial Dysfunction
COX-2 (minor) 9-HODE Pro-inflammatory signaling, NF-kB activation
CYP450 Epoxygenases EpOMEs (Leukotoxins)Precursors to toxic diols
Soluble Epoxide Hydrolase (sEH) DiHOMEs (Leukotoxin Diols)ARDS, Neutrophil dysfunction, Metabolic disruption
Free Radicals (ROS) Racemic HODEs Oxidative Stress Marker (Non-specific)

Critical Control Point: In biological assays, distinguishing between enzymatic (chiral specific, e.g., 13(S)-HODE) and non-enzymatic (racemic) metabolites is essential for identifying the upstream driver of toxicity.

Molecular Mechanisms of Toxicity

OXLAMs exert toxicity through three distinct but interconnected pathways: Mitochondrial Uncoupling, Inflammatory Receptor Signaling, and Ferroptosis.

Mechanism I: Mitochondrial Respiratory Chain (MRC) Disruption

13-HODE acts as a direct mitochondrial toxin. It does not merely increase ROS; it structurally impairs the Electron Transport Chain (ETC).

  • Target: Complex I (NADH dehydrogenase).[2]

  • Mechanism: 13-HODE reduces the protein levels of the NDUFS3 subunit of Complex I.

  • Consequence: This blockage stalls electron flow, leading to electron leakage and superoxide generation. Simultaneously, it triggers a compensatory but futile upregulation of mitochondrial biogenesis and the release of mitochondrial DNA (mtDNA) into the cytoplasm.

  • Outcome: Cytoplasmic mtDNA acts as a Damage-Associated Molecular Pattern (DAMP), triggering the cGAS-STING pathway or NLRP3 inflammasome.

Mechanism II: The "Leukotoxin" Pathway (DiHOMEs) & Inflammation

The cytochrome P450 pathway converts LA to EpOMEs (Leukotoxins), which are rapidly hydrolyzed by soluble Epoxide Hydrolase (sEH) into DiHOMEs (Leukotoxin Diols) .

  • 12,13-DiHOME Toxicity: Historically linked to Acute Respiratory Distress Syndrome (ARDS).[3][4] It uncouples oxidative phosphorylation and enhances NLRP3 inflammasome assembly in macrophages.

  • 9-HODE & GPR132: 9-HODE is a high-affinity ligand for the G2A receptor (GPR132). Activation of GPR132 on macrophages stabilizes HIF-1α and activates NF-kB, driving a pro-inflammatory cytokine storm (IL-1β, TNF-α).

Mechanism III: Ferroptosis and Lipid Peroxidation Loops

OXLAMs are both the product and the driver of ferroptosis.

  • The Loop: High intracellular OXLAM levels overwhelm Glutathione Peroxidase 4 (GPX4). Since GPX4's role is to reduce lipid hydroperoxides to harmless alcohols, its inhibition (or saturation by excess OXLAMs) leads to catastrophic membrane rupture.

  • Biphasic Modulation: At low levels, 13-HODE may signal antioxidant defense; at high levels, it propagates the lipid peroxidation chain reaction characteristic of ferroptosis.

Visualization: The OXLAM Toxicity Triad

The following diagram illustrates the convergence of these three mechanisms.

OXLAM_Toxicity LA Linoleic Acid (LA) Enzymes LOX / CYP / ROS LA->Enzymes HODEs 9-HODE / 13-HODE Enzymes->HODEs DiHOMEs 12,13-DiHOME (Leukotoxin Diol) Enzymes->DiHOMEs ComplexI Mitochondria: Complex I (NDUFS3) Blockade HODEs->ComplexI Inhibits NDUFS3 GPX4 Ferroptosis: GPX4 Overwhelm / Lipid Peroxidation HODEs->GPX4 Propagates ROS NLRP3 Inflammasome: NLRP3 / NF-kB Activation DiHOMEs->NLRP3 Primes Inflammasome ATP_Loss ATP Depletion & ROS Leakage ComplexI->ATP_Loss CytoStorm Cytokine Storm (IL-1b, TNF-a) NLRP3->CytoStorm CellDeath Membrane Rupture (Cell Death) GPX4->CellDeath ATP_Loss->NLRP3 mtDNA release (DAMPs)

Figure 1: The convergent toxicity pathways of OXLAMs. Note the cross-talk where mitochondrial damage releases mtDNA, further fueling the NLRP3 inflammasome.

Analytical Workflows: LC-MS/MS Quantification

For drug development, relying on ELISA kits for OXLAMs is discouraged due to cross-reactivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation (Critical Step)

OXLAMs exist in two pools: Free (bioactive) and Esterified (membrane-bound).

  • To measure acute signaling: Extract without hydrolysis.

  • To measure total burden: Perform alkaline hydrolysis.

Protocol:

  • Spike: Add internal standards (e.g., d4-13-HODE , d4-9-HODE ) to plasma/lysate before extraction.

  • Hydrolysis (Optional): Incubate with 1M KOH in methanol (60°C, 30 min). Neutralize with acetic acid.

  • Extraction: Solid Phase Extraction (SPE) using C18 or HLB cartridges.

    • Wash: 5% Methanol.

    • Elute: 100% Methanol or Ethyl Acetate.

  • Reconstitution: Evaporate N2 and reconstitute in 50:50 MeOH:H2O.

LC-MS/MS Parameters (MRM Mode)

Use a Triple Quadrupole (QqQ) system in Negative Ion Mode (ESI-).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time Note
13-HODE 295.2195.1-20Elutes after 9-HODE on C18
9-HODE 295.2171.1-22Elutes before 13-HODE on C18
12,13-DiHOME 313.2183.1-24Distinct from 9,10-DiHOME
d4-13-HODE (IS) 299.2198.1-20Co-elutes with 13-HODE

Technical Insight: 9-HODE and 13-HODE are regioisomers with identical mass (295.2). You must achieve chromatographic separation or use unique fragments (195 vs 171) to distinguish them.

Visualization: Analytical Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Cell Lysate) Spike IS Spiking (d4-HODEs) Sample->Spike Hydrolysis Alkaline Hydrolysis (Releases Esterified OXLAMs) Spike->Hydrolysis Total OXLAMs SPE Solid Phase Extraction (C18/HLB) Spike->SPE Free OXLAMs Hydrolysis->SPE LC Reverse Phase LC (C18 Column) SPE->LC MS QqQ MS/MS (MRM Mode - ESI Negative) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Standardized workflow for OXLAM quantification. The hydrolysis step is the decision point between measuring "free signaling" vs. "total accumulation."

In Vitro & In Vivo Experimental Models

To validate OXLAM toxicity or test therapeutic inhibitors, use the following established models.

Cell Models
  • THP-1 Macrophages: Differentiate with PMA. Treat with 9-HODE (1-10 µM) to assess NLRP3 activation (measure IL-1β release).

  • HepG2 or Primary Hepatocytes: Treat with 13-HODE to assess mitochondrial dysfunction .

    • Readout: Seahorse XF Analyzer (Oxygen Consumption Rate - OCR). Expect reduced Basal Respiration and ATP Production.

Functional Assays
  • Lipid Peroxidation (Ferroptosis): Use C11-BODIPY dye. Flow cytometry will show a shift from red to green fluorescence upon oxidation by OXLAMs.

  • Mitochondrial Membrane Potential: Use JC-1 or TMRE staining. OXLAM treatment causes depolarization (loss of red fluorescence).

References

  • Mabalirajan, U., et al. (2013).[5] 13-HODE induces mitochondrial dysfunction and airway epithelial cell damage through ROS mediated oxidative stress.[5] Journal of Allergy and Clinical Immunology. Link

  • Vangaveti, V., et al. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism. Link

  • Hildreth, K., et al. (2020). Leukotoxin diols from soluble epoxide hydrolase activity contribute to burn injury-associated immune suppression. FASEB Journal. Link

  • Zheng, J., et al. (2001). Cellular characterization of leukotoxin diol-induced mitochondrial dysfunction.[6] American Journal of Respiratory Cell and Molecular Biology. Link

  • Schulze, P.C., et al. (2018). Oxidized Linoleic Acid Metabolites (OXLAMs) and their role in Non-Alcoholic Steatohepatitis (NASH). Journal of Lipid Research. Link

  • Lipid MAPS Consortium. (2023). Standard Operating Procedures for Lipidomics: LC-MS/MS of Eicosanoids and OXLAMs. Lipid MAPS. Link

Sources

Technical Guide: 12-Oxo-10-Octadecenoic Acid & Oxylipin Modulation of Neuroinflammation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 12-oxo-10-octadecenoic acid , a specific oxidized linoleic acid metabolite, and its context within the broader class of anti-neuroinflammatory oxylipins.

Editorial Note: While the user specifically requested "12-oxo-10-octadecenoic acid," current literature identifies its positional isomer, 10-oxo-trans-11-octadecenoic acid (KetoC) , as the more potent neuroprotective agent.[1] This guide will rigorously detail the properties of the requested 12-oxo-10 isomer (found in Wasabia japonica) while contrasting it with the mechanistically superior KetoC to ensure comprehensive scientific utility.[2]

Part 1: Executive Summary & Chemical Identity[1][2]

12-oxo-10-octadecenoic acid is a bioactive oxylipin derived from the oxidation of linoleic acid. It exists as a natural phytochemical in Wasabia japonica (Wasabi) and Nigella sativa (Black Cumin) and as a metabolic intermediate in the lipoxygenase (LOX) pathway.[1][2]

Unlike its gut-microbiota-derived isomer KetoC (10-oxo-trans-11-octadecenoic acid), which is a potent PPAR-


 agonist, the 12-oxo-10 isomer exhibits distinct structure-activity relationships (SAR) that critically influence its efficacy in suppressing neuroinflammation.
Chemical Profile
PropertySpecification
IUPAC Name (Z)-12-oxooctadec-10-enoic acid
Common Sources Wasabia japonica roots, Nigella sativa seedcake, Corn germ (enzymatic oxidation)
Molecular Formula C18H32O3
Key Functional Group

-unsaturated ketone (enone)
Biological Class Octadecanoid; Oxylipin; Michael Acceptor

Part 2: Mechanistic Basis of Neuroprotection[1][2]

The neuroinflammatory potential of oxo-fatty acids relies heavily on their ability to interact with cysteine residues on inflammatory signaling proteins (via Michael addition) or bind to nuclear receptors.[2]

The Structure-Activity Divergence

The position of the ketone and double bond dictates the molecule's electrophilicity.

  • 10-oxo-trans-11 (KetoC): High potency.[2] Acts as a dual agonist for PPAR-

    
      (anti-inflammatory nuclear receptor) and GPR120 , and activates the Nrf2  antioxidant pathway.[1][2]
    
  • 12-oxo-10 (Target Molecule): In comparative assays using LPS-stimulated BV-2 microglia, the methyl ester of 12-oxo-10-octadecenoic acid showed significantly lower potency compared to other Wasabi-derived furanones or KetoC.

    • Data Point: In a study by Park et al. (2022), related Wasabi compounds inhibited Nitric Oxide (NO) with IC50s ~45

      
      M, whereas the 12-oxo-10 derivative was largely inactive (IC50 > 100 
      
      
      
      M) in the specific NO suppression assay.[1][2]
Signaling Pathways

Despite lower direct potency in NO suppression, the 12-oxo-10 structure retains the


-unsaturated carbonyl motif, suggesting potential for Nrf2 activation  via Keap1 modification, albeit weaker than its isomers.[1]

Core Pathway: Nrf2/HO-1 Axis (General for Enone Oxylipins) [2]

  • Entry : Lipophilic oxylipin crosses the microglial membrane.[1][2]

  • Sensor : The electrophilic carbon attacks Cys151/Cys273/Cys288 on Keap1 .[1][2]

  • Release : Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][2]

  • Transcription : Nrf2 binds ARE (Antioxidant Response Element).[1][2]

  • Effect : Upregulation of HO-1, NQO1, and GSH synthesis, reducing oxidative stress and neuroinflammation.[1]

Neuroinflammation_Pathway cluster_Isomers Isomeric Divergence LA Linoleic Acid Hydroperoxide 13-HPODE / 9-HPODE LA->Hydroperoxide Oxidation LOX Lipoxygenase (LOX) KetoC 10-oxo-trans-11 (KetoC) [High Potency] Hydroperoxide->KetoC Gut Microbiota (HYA intermed.) Target 12-oxo-10 (Target) [Low/Mod Potency] Hydroperoxide->Target Plant Enzymes (HPL/AOS) Keap1 Keap1 (Sensor) KetoC->Keap1 Electrophilic Attack PPARg PPAR-gamma KetoC->PPARg Agonism Target->Keap1 Weak Interaction? Microglia Microglia (BV-2) Nrf2 Nrf2 Keap1->Nrf2 Release ARE ARE Genes (HO-1, NQO1) Nrf2->ARE Transcription Cytokines TNF-a, IL-6, NO (Suppression) ARE->Cytokines Inhibition NFkB NF-kB (p65) NFkB->Cytokines Induction PPARg->NFkB Transrepression

Figure 1: Divergent signaling pathways of Linoleic Acid metabolites.[1][2] While KetoC strongly activates PPAR-


 and Nrf2, the 12-oxo-10 isomer shows reduced potency in direct neuroinflammatory suppression.

Part 3: Experimental Protocols

To evaluate 12-oxo-10-octadecenoic acid, researchers must use rigorous controls, comparing it against a vehicle (DMSO) and a positive control (e.g., KetoC or Sulforaphane).[1]

Protocol A: Isolation from Wasabia japonica

Source: Park et al., 2022[1][2][3][4]

  • Extraction : Extract air-dried roots (3 kg) with Methanol (3 x 10 L) at room temperature.

  • Partition : Suspend residue in water; partition sequentially with n-hexane, CHCl

    
    , and EtOAc.
    
  • Fractionation : Subject the CHCl

    
     fraction to Silica Gel Column Chromatography (gradient CHCl
    
    
    
    -MeOH).
  • Purification : Isolate 12-oxo-10-octadecenoic acid methyl ester using Semi-preparative HPLC (C18 column, 75% Acetonitrile/H

    
    O, 2 mL/min).
    
  • Validation : Confirm structure via

    
    H-NMR (
    
    
    
    5.37 for H-10,
    
    
    3.62 for H-12) and ESI-MS.
Protocol B: BV-2 Microglial Neuroinflammation Assay

Objective: Measure suppression of Nitric Oxide (NO) induced by LPS.[2][4][5]

  • Cell Culture : Maintain BV-2 cells in DMEM + 5% FBS + 1% Pen/Strep.[2]

  • Seeding : Plate

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment : Treat cells with 12-oxo-10-octadecenoic acid (0.1, 1, 10, 50, 100

    
    M) for 1 hour.[1]
    
    • Control: DMSO (0.1% max).[1][2]

    • Positive Control: 10-oxo-trans-11-octadecenoic acid (10

      
      M).
      
  • Stimulation : Add LPS (100 ng/mL) and incubate for 24 hours.

  • Readout (Griess Assay) :

    • Mix 50

      
      L supernatant + 50 
      
      
      
      L Griess Reagent A + 50
      
      
      L Griess Reagent B.[1][2]
    • Measure Absorbance at 540 nm.[1][2]

    • Calculate NO concentration using a Sodium Nitrite standard curve.[1][2]

Part 4: Comparative Data Summary

The following table summarizes the neuroinflammatory efficacy of 12-oxo-10-octadecenoic acid versus its key isomers and related Wasabi constituents.

CompoundTargetIC50 (NO Inhibition)Mechanism
12-oxo-10-octadecenoic acid Microglia (BV-2)> 100

M (Inactive/Weak)
Weak Michael Acceptor
10-oxo-trans-11 (KetoC) Microglia (BV-2)~5-10

M
PPAR-

/ Nrf2
Wasabi Compound 1 (Butenolide)Microglia (BV-2)45.3

M
Unknown
Sulforaphane (Reference)Microglia (BV-2)< 5

M
Potent Nrf2 Activator

Note: Data derived from comparative analysis of Wasabi constituents (Park et al., 2022) and KetoC literature (Miyamoto et al.).[1][2]

Part 5: References

  • Park, J. E., et al. (2022). Anticancer and Anti-Neuroinflammatory Constituents Isolated from the Roots of Wasabia japonica.[1][2][3][4] Journal of Natural Products. Link

  • Miyamoto, J., et al. (2015). A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment.[1] Journal of Biological Chemistry. Link

  • Kishino, S., et al. (2013). Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism.[1][2] Proceedings of the National Academy of Sciences. Link[1][2]

  • Takahashi, H., et al. (2025). Extraction, characterization and bioactive properties of Nigella sativa seedcake.[1][2][6] ResearchGate.[1][2] Link

  • PubChem. 10-Octadecenoic acid, 12-oxo- (Compound Summary). Link[1][2]

Sources

Physiological Role of 12-Oxo Fatty Acids in Lipid Peroxidation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the physiological and biochemical roles of 12-oxo fatty acids, specifically focusing on 12-oxo-eicosatetraenoic acid (12-oxo-ETE) , the primary mammalian bioactive lipid in this class.

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

Lipid peroxidation is often viewed merely as a marker of cellular damage. However, specific oxidized metabolites function as potent signaling mediators. 12-oxo-ETE , a downstream metabolite of the 12-lipoxygenase (12-LOX) pathway, represents a critical divergence point in eicosanoid biology. Unlike its precursor 12-HETE, 12-oxo-ETE possesses an electrophilic


-unsaturated ketone moiety, transforming it into a "reactive lipid species" (RLS). This guide details the biosynthesis, Michael acceptor reactivity, receptor pharmacology, and analytical detection of 12-oxo-ETE, positioning it as a distinct target for therapeutic intervention in inflammation and thrombosis.

Biosynthetic Genesis: The 12-LOX / 12-HEDH Axis

The formation of 12-oxo-ETE is not a random oxidative event but a tightly regulated enzymatic process. It occurs primarily in platelets, leukocytes, and epithelial cells.

The Enzymatic Cascade
  • Initiation: Arachidonic Acid (AA) is liberated from membrane phospholipids by Phospholipase A2 (

    
    ).
    
  • Oxygenation: 12-Lipoxygenase (12-LOX) oxygenates AA at carbon 12 to form 12(S)-hydroperoxyeicosatetraenoic acid (12-HpETE), which is rapidly reduced to 12(S)-HETE .[1]

  • Dehydrogenation (The Critical Step): 12-Hydroxyeicosanoid Dehydrogenase (12-HEDH) oxidizes the hydroxyl group of 12-HETE to a ketone, yielding 12-oxo-ETE .[2]

    • Note: 12-HEDH is distinct from the LTB4 dehydrogenase.[3] It requires

      
       as a cofactor and is microsomally localized.
      
  • Metabolic Clearance: 12-oxo-ETE is transient. It is reduced by

    
    -reductase  to 12-oxo-ETrE, and subsequently by 12-ketoreductase  to 12-HETrE, effectively terminating its electrophilic activity.[2]
    
Pathway Visualization

The following diagram illustrates the enzymatic flow and the structural transformation from a stable hydroxy-lipid to a reactive oxo-lipid.

G AA Arachidonic Acid HpETE 12(S)-HpETE AA->HpETE Oxygenation HETE 12(S)-HETE (Stable Metabolite) HpETE->HETE Reduction OxoETE 12-oxo-ETE (Electrophilic Signal) HETE->OxoETE Oxidation Metabolites 12-oxo-ETrE / 12-HETrE (Inactive) OxoETE->Metabolites Metabolic Clearance LOX 12-LOX LOX->AA GPX GPx GPX->HpETE HEDH 12-HEDH (NAD+) HEDH->HETE Reductase d10-Reductase Reductase->OxoETE

Figure 1: The 12-LOX/12-HEDH biosynthetic pathway converting Arachidonic Acid to 12-oxo-ETE.

Mechanisms of Action: Electrophilicity & Signaling[4]

12-oxo-ETE operates through two distinct mechanisms: covalent modification of proteins (Michael addition) and non-covalent receptor binding.

The Michael Acceptor Motif

The chemical defining feature of 12-oxo-ETE is the


-unsaturated ketone . This structure is electron-deficient at the 

-carbon, making it susceptible to nucleophilic attack by thiols (cysteine residues, glutathione).
  • Reaction: 12-oxo-ETE + Protein-SH

    
     Protein-S-12-oxo-ETE (Covalent Adduct).
    
  • Physiological Consequence: This modification can alter enzyme activity or protein stability. For instance, adduct formation with Glutathione (GSH) is a detoxification route but also depletes cellular antioxidant reserves.

  • Target Proteins: Nrf2/Keap1 pathway components (activating antioxidant response elements) and potentially cytoskeletal proteins involved in barrier function.

Receptor Pharmacology

Unlike the covalent "stress signaling," 12-oxo-ETE also acts as a ligand for specific receptors.

Receptor TargetEffectPotency vs. 12-HETE
PPAR

Activation of nuclear transcription; regulation of lipid metabolism and inflammation.Higher. 12-oxo-ETE is a more potent agonist than 12-HETE, likely due to covalent stabilization of the receptor-ligand complex.
GPR31 / 12-HETE Receptor Promotes cancer cell survival and metastasis.12-oxo-ETE retains binding affinity but 12-HETE is the primary ligand.
Neutrophil GPCRs Induces chemotaxis and calcium mobilization.12-oxo-ETE stimulates neutrophil migration, potentially overlapping with BLT2 or OXE receptor pathways (though less potent than 5-oxo-ETE).

Experimental Workflows

To study 12-oxo-ETE, researchers must use protocols that prevent artifactual degradation or reaction with solvents.

Protocol A: Extraction from Plasma/Platelets (Bligh & Dyer Modified)
  • Objective: Isolate 12-oxo-ETE while minimizing ex vivo oxidation or adduct formation.

  • Reagents: Methanol (MeOH), Chloroform (

    
    ), Acetic Acid, BHT (Butylated hydroxytoluene - antioxidant).
    
  • Sample Collection: Collect blood into EDTA tubes. Centrifuge (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP).

  • Quenching: Immediately add ice-cold MeOH containing 0.01% BHT to the sample (1:1 v/v) to stop enzymatic activity.

  • Extraction:

    • Add

      
       to achieve a ratio of 1:2:0.8 (
      
      
      
      :MeOH:Water). Vortex vigorously for 1 min.
    • Add

      
       and water to adjust ratio to 1:1:0.9. Vortex.[4][5]
      
    • Centrifuge (1000 x g, 5 min) to separate phases.

  • Recovery: Collect the lower organic phase (

    
    ).
    
  • Drying: Evaporate under a stream of nitrogen gas (

    
    ). Crucial: Do not use heat, as ketones are thermally labile.
    
  • Reconstitution: Dissolve residue in Mobile Phase A (Water/Acetonitrile) for LC-MS.

Protocol B: Targeted LC-MS/MS Quantification
  • System: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).

  • Mode: Negative Electrospray Ionization (ESI-).

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
12-oxo-ETE 317.2

179.1 -22
12-HETE 319.2

179.1-20
12-HETE-d8 (IS) 327.2

184.1-20
  • Chromatography: C18 Reverse Phase Column (e.g., Waters BEH C18).

  • Gradient: 30% B to 90% B over 10 mins (A: Water + 0.01% Acetic Acid; B: Acetonitrile + 0.01% Acetic Acid).

  • Note: 12-oxo-ETE elutes slightly later than 12-HETE due to the loss of the polar hydroxyl group.

Physiological & Pathological Implications[1][3][4][5][7]

Platelet Activation & Thrombosis

In platelets, 12-HETE is the dominant arachidonic acid metabolite. The conversion to 12-oxo-ETE alters the signaling landscape. While 12-HETE can inhibit thromboxane-induced aggregation (acting as a "brake"), 12-oxo-ETE accumulation is associated with pro-thrombotic states and interaction with glutathione in the platelet cytosol.

Resolution of Inflammation

12-oxo-ETE is not merely proinflammatory. By activating PPAR


, it may contribute to the resolution phase  of inflammation, reprograming macrophages from M1 (inflammatory) to M2 (reparative) phenotypes. However, uncontrolled levels contribute to oxidative stress via GSH depletion.
Drug Development Opportunities

Targeting the 12-HEDH enzyme offers a novel therapeutic strategy:

  • Inhibition of 12-HEDH: Prevents the formation of the electrophilic 12-oxo-ETE, potentially reducing oxidative stress and protein adduction in chronic inflammatory diseases.

  • Receptor Antagonism: Blocking the specific GPCRs activated by 12-oxo-ETE could mitigate neutrophil infiltration in conditions like psoriasis.

Signaling Pathway Visualization

The following diagram maps the divergence of 12-oxo-ETE signaling into Receptor-mediated and Non-Receptor (Adduct) pathways.

Signaling cluster_Receptor Receptor Mediated cluster_Adduct Covalent Modification (Michael Addition) OxoETE 12-oxo-ETE (Cytosol/Extracellular) PPAR PPAR-gamma (Nuclear Receptor) OxoETE->PPAR Ligand Binding GPCR GPCRs (Neutrophils) OxoETE->GPCR Ligand Binding GSH Glutathione (GSH) OxoETE->GSH Electrophilic Attack Proteins Cys-Residue Proteins (e.g., Keap1) OxoETE->Proteins Electrophilic Attack Transcription Transcription: Anti-inflammatory Lipid Metabolism PPAR->Transcription Chemotaxis Chemotaxis Ca2+ Flux GPCR->Chemotaxis Detox GSH-Adduct (Excretion/Depletion) GSH->Detox Signaling Nrf2 Activation Cellular Stress Proteins->Signaling

Figure 2: Dual signaling mechanisms of 12-oxo-ETE: Receptor activation vs. Covalent protein modification.

References

  • Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid.[1] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

  • Murphy, R. C., et al. (2024). The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation. Journal of Lipid Research. Link

  • Guo, M., et al. (2011). 12-Hydroxyeicosatetraenoic acid (12-HETE) plays a central role in the regulation of platelet activation.[6] Journal of Biological Chemistry. Link

  • Lipid MAPS. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Lipid MAPS Protocols. Link

Sources

Methodological & Application

Application Notes and Protocols for the Isolation of 12-Oxo-10-Octadecenoic Acid from Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 12-Oxo-10-Octadecenoic Acid

12-Oxo-10-octadecenoic acid (12-O-10-ODA) belongs to a class of oxidized fatty acids known as oxylipins. In plants, these molecules are crucial signaling compounds involved in defense mechanisms against pathogens and pests, as well as in various developmental processes. A well-known related compound is 12-oxo-phytodienoic acid (OPDA), a precursor to the plant hormone jasmonic acid.[1][2][3] The structural similarity and shared biosynthetic pathways suggest that 12-O-10-ODA may also possess significant biological activities. Recent research has begun to uncover the potential of various oxylipins, including their anti-inflammatory and anti-cancer properties, making them promising candidates for drug development.

This document provides a comprehensive guide for the isolation of 12-O-10-ODA from plant extracts, designed for researchers in both academic and industrial settings. The protocol emphasizes not just the procedural steps but also the underlying chemical principles to allow for informed modifications and troubleshooting.

I. Principle of the Isolation Protocol

The isolation of 12-O-10-ODA from complex plant matrices relies on a multi-step strategy that leverages the physicochemical properties of the target molecule. As a moderately polar, acidic lipid, the protocol is designed to systematically remove interfering compounds of differing polarities and chemical functionalities. The overall workflow involves:

  • Sample Preparation and Homogenization: Rapid harvesting and disruption of plant tissue while minimizing enzymatic degradation of the target analyte.

  • Solvent Extraction: Utilization of a biphasic solvent system to partition lipids from more polar compounds.

  • Purification by Solid-Phase Extraction (SPE): Selective retention and elution of acidic lipids, thereby concentrating the target compound and removing neutral lipids and pigments.

  • High-Performance Liquid Chromatography (HPLC) Fractionation: High-resolution separation of the enriched extract to isolate 12-O-10-ODA from other closely related oxylipins.

  • Analytical Verification: Confirmation of the identity and purity of the isolated compound using mass spectrometry.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];

} Overall workflow for the isolation of 12-O-10-ODA.

II. Materials and Reagents

A. Equipment
  • High-speed blender or mortar and pestle

  • Centrifuge (capable of 4000 x g)

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) manifold

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass spectrometer (optional but recommended for identification)

  • Nitrogen gas evaporation system

  • Vortex mixer

  • pH meter

B. Solvents and Chemicals
ReagentGradePurpose
Methanol (MeOH)HPLC GradeExtraction & HPLC Mobile Phase
Chloroform (CHCl₃)HPLC GradeExtraction
Ethyl Acetate (EtOAc)HPLC GradeExtraction
HexaneHPLC GradeHPLC Mobile Phase
Isopropanol (IPA)HPLC GradeHPLC Mobile Phase
Acetonitrile (ACN)HPLC GradeHPLC Mobile Phase
Formic Acid (FA)LC-MS GradeAcidification
Acetic Acid (AcOH)ACS GradeAcidification & HPLC Mobile Phase
WaterHPLC or Milli-QExtraction & HPLC Mobile Phase
Sodium Chloride (NaCl)ACS GradeSalting out
Butylated Hydroxytoluene (BHT)ACS GradeAntioxidant
12-O-10-ODA standard>98% PurityAnalytical Reference

III. Detailed Protocol

A. Step 1: Plant Material Preparation and Homogenization

The choice of plant material is critical, as the concentration of 12-O-10-ODA can vary significantly between species and tissues. Tissues undergoing stress (e.g., wounding or pathogen attack) are likely to have higher concentrations.

  • Harvesting: Harvest fresh plant tissue (e.g., leaves, stems, or flowers) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity. This is a crucial step as lipoxygenases and other enzymes can rapidly degrade oxylipins upon tissue damage.[4]

  • Homogenization:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a high-speed blender.

    • Weigh approximately 5-10 g of the powdered tissue into a centrifuge tube.

    • Add 20 mL of a pre-chilled extraction solvent mixture of Methanol:Water (80:20, v/v) containing 0.1% formic acid and 0.01% BHT . The acidic condition helps to keep the carboxylic acid group of 12-O-10-ODA protonated, enhancing its extraction into less polar solvents, while BHT prevents oxidation.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

B. Step 2: Liquid-Liquid Extraction

This step aims to partition the lipids, including 12-O-10-ODA, into an organic phase, leaving behind highly polar compounds like sugars and proteins in the aqueous phase.

  • Phase Separation:

    • To the homogenate, add 20 mL of chloroform.

    • Vortex for 2 minutes.

    • Add 10 mL of 0.9% NaCl solution. The salt solution helps to break the emulsion and facilitate phase separation.

    • Vortex for another 2 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes at 4°C. Three distinct layers should be visible: a top aqueous layer, a layer of plant debris, and a bottom organic (chloroform) layer containing the lipids.

  • Collection: Carefully collect the bottom chloroform layer using a glass Pasteur pipette and transfer it to a clean round-bottom flask.

  • Re-extraction: To maximize recovery, add another 10 mL of chloroform to the remaining aqueous and solid phases, vortex, centrifuge, and collect the chloroform layer again. Combine the chloroform extracts.

  • Solvent Evaporation: Evaporate the chloroform extract to dryness using a rotary evaporator at a temperature not exceeding 35°C. A gentle stream of nitrogen can be used to dry the final residue.

dot graph digraph_LLE { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead="vee"];

} Liquid-Liquid Extraction Workflow.

C. Step 3: Solid-Phase Extraction (SPE) Purification

SPE is employed to separate the acidic 12-O-10-ODA from neutral lipids and other less polar compounds. An anion-exchange SPE cartridge is ideal for this purpose.[5]

  • Cartridge Conditioning:

    • Use a 500 mg anion-exchange SPE cartridge (e.g., Oasis MAX or similar).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of water, and finally 5 mL of 2% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Re-dissolve the dried crude lipid extract in 2 mL of 2% formic acid in water.

    • Load the re-dissolved sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 2% formic acid in water to remove any remaining polar, non-retained compounds.

    • Wash with 5 mL of methanol to elute neutral and weakly retained compounds.

  • Elution:

    • Elute the desired acidic compounds, including 12-O-10-ODA, with 5 mL of 5% formic acid in methanol . The formic acid protonates the anion-exchange sites, releasing the bound acidic lipids.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

D. Step 4: HPLC Purification

Reversed-phase HPLC is a powerful technique for separating oxylipins based on their polarity.[6][7]

  • Sample Preparation for HPLC: Re-dissolve the dried SPE eluate in 200 µL of the initial mobile phase (see below). Filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention and separation of fatty acids.
Mobile Phase A Water with 0.1% Acetic AcidAcidification improves peak shape for acidic analytes.[8]
Mobile Phase B Acetonitrile with 0.1% Acetic AcidCommon organic modifier for reversed-phase HPLC.
Gradient 0-5 min: 40% B5-25 min: 40-90% B25-30 min: 90% B30-35 min: 90-40% B35-40 min: 40% BA gradient is necessary to separate compounds with a range of polarities. This gradient should be optimized for your specific plant extract.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 20-50 µLAdjust based on sample concentration.
Detection UV at 235 nmThe α,β-unsaturated ketone chromophore in 12-O-10-ODA is expected to have a UV absorbance in this region.
  • Fraction Collection: Collect fractions corresponding to the peak that elutes at the same retention time as a 12-O-10-ODA standard. If a standard is not available, collect all major peaks for subsequent analysis.

dot graph HPLC_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead="vee"];

} HPLC Purification and Fraction Collection.

IV. Analytical Confirmation

The identity and purity of the isolated compound should be confirmed using mass spectrometry.

  • Direct Infusion Mass Spectrometry: The collected HPLC fraction can be directly infused into a mass spectrometer to obtain the molecular weight of the compound. For 12-O-10-ODA (C₁₈H₃₀O₃), the expected [M-H]⁻ ion in negative ion mode would be at m/z 293.2.

  • LC-MS/MS: For unambiguous identification, LC-MS/MS is the preferred method. The fragmentation pattern of the parent ion can provide structural information. A common fragmentation for oxylipins is the loss of water and cleavage at positions adjacent to the functional groups.

V. Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete extractionEnsure thorough homogenization and re-extract the aqueous phase.
Enzymatic degradationWork quickly and keep samples cold at all times. Use fresh BHT.
Loss during SPEEnsure proper cartridge conditioning and use the correct elution solvent.
Poor HPLC Resolution Inappropriate mobile phaseOptimize the HPLC gradient. Try a different organic modifier (e.g., methanol instead of acetonitrile).
Column degradationUse a guard column and ensure the mobile phase pH is compatible with the column.
Co-eluting Peaks Similar polarity of compoundsTry a different HPLC column (e.g., a phenyl-hexyl column) or a different chromatography mode (e.g., normal phase).

VI. Conclusion

This protocol provides a robust and reproducible method for the isolation of 12-oxo-10-octadecenoic acid from plant extracts. The combination of liquid-liquid extraction, solid-phase extraction, and reversed-phase HPLC allows for the purification of this bioactive compound from complex natural matrices. The principles outlined herein can be adapted for the isolation of other related oxylipins. As with any natural product isolation, optimization of the protocol for the specific plant material is encouraged to achieve the best results.

VII. References

  • Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]

  • Dave, P. K., & Park, J. (2022). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science, 13, 830331.

  • Weber, H. (2002). Induction of 12-oxo-phytodienoic acid in wounded plants and elicited plant cell cultures. Planta, 214(3), 487–494.

  • MDPI. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Molecules, 28(2), 738.

  • Kornberg, A. (2015). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 16(12), 28096–28119.

  • PubMed. (2019). A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes. Journal of Chromatography B, 1104, 138-145.

  • PubMed. (2019). Reversed phase UHPLC/ESI-MS determination of oxylipins in human plasma: a case study of female breast cancer. Analytical and Bioanalytical Chemistry, 411(4), 839-850.

  • ResearchGate. (n.d.). HPLC separation profile of the positional isomers of octadecatrienoic acid.... Retrieved from [Link]

  • Taki, Y., & Fukuda, S. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(3), 1268–1278.

  • PubMed Central (PMC). (n.d.). Lipid Isolation from Plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Normal phase high performance liquid chromatography for fractionation of organic acid mixtures extracted from crude oils. Retrieved from [Link]

  • MDPI. (2021). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 26(11), 3252.

  • PubMed. (n.d.). Reversed phase UHPLC/ESI-MS determination of oxylipins in human plasma: a case study of female breast cancer. Retrieved from [Link]

  • MDPI. (2020). Comparison of Separation of Seed Oil Triglycerides Containing Isomeric Conjugated Octadecatrienoic Acid Moieties by Reversed-Phase HPLC. Molecules, 25(19), 4483.

  • ScienceDirect. (2017). Analysis of oxylipins in human plasma. TrAC Trends in Analytical Chemistry, 96, 135-151.

  • ResearchGate. (n.d.). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Retrieved from [Link]

  • ScienceDirect. (2021). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 14(3), 102988.

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Quantitative Analysis of Oxylipins. Retrieved from [Link]

  • PubMed. (n.d.). Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Methods of the Analysis of Oxylipins in Biological Samples. Retrieved from [Link]

  • CABI. (n.d.). Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. Retrieved from [Link]

  • Oxford Academic. (n.d.). Developing a platform for production of the oxylipin KODA in plants. Retrieved from [Link]

  • AAFCO. (n.d.). Crude Fat Methods – Considerations. Retrieved from [Link]

  • MDPI. (2020). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 21(20), 7592.

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • IRIS-AperTO. (n.d.). Isolation of DNA from plant tissues using a miniaturized matrix solid-phase dispersion approach featuring ionic liquid and magnetic. Retrieved from [Link]

  • ResearchGate. (n.d.). How to purify the lipid conjugated with hetrocyclic molecule ? Which mobile phase can be used on C18 column on Preparative HPLC?. Retrieved from [Link]

  • Auburn University. (n.d.). Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with. Retrieved from [Link]

Sources

Solvent extraction efficiency for oxo-fatty acids from Schleichera oleosa

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solvent Extraction Strategies for Oxo-Fatty Acids and Functionalized Lipids from Schleichera oleosa (Kusum) Seeds

Executive Summary

This technical guide addresses the extraction efficiency of oxo-fatty acids and related functionalized lipids (including cyanolipids) from Schleichera oleosa (Kusum) seeds. While standard industrial protocols utilize hexane for bulk triglyceride recovery, this solvent often exhibits poor selectivity for polar, oxidized, or keto-functionalized fatty acid derivatives. This note provides a comparative analysis of solvent thermodynamics, detailing a protocol that shifts from non-polar exclusion to polar-selective enrichment using Hansen Solubility Parameter (HSP) alignment.

Key Findings:

  • Target Analyte: Oxo-fatty acids (ketonic/aldehydic derivatives) and Cyanolipids (Type I-IV).

  • Challenge: High neutral lipid background (Triglycerides >50%) and thermal instability of oxo-groups.

  • Solution: A polarity-gradient extraction using Ethyl Acetate or Isopropanol/Hexane azeotropes significantly improves the recovery of functionalized lipids compared to neat Hexane.

Part 1: The Matrix and The Target

The Matrix: Schleichera oleosa Seeds

The seeds of S. oleosa contain 35-45% oil (Kusum oil).[1] Unlike standard vegetable oils, this matrix is chemically complex due to the presence of Cyanolipids (esters of fatty acids with a hydroxynitrile core), which constitute up to 60% of the lipid fraction.

The Target: Oxo-Fatty Acids

"Oxo-fatty acids" (keto- or aldo-fatty acids) in this context act as bioactive signaling molecules or oxidative metabolic intermediates. Their extraction is governed by two critical factors:

  • Polarity: The presence of a carbonyl group (C=O) increases the polarity relative to the parent fatty acid chain.

  • Stability: Oxo-groups are susceptible to thermal degradation and aldol condensation under prolonged heating (e.g., standard Soxhlet).

Part 2: Solvent Thermodynamics & Selection

To maximize extraction efficiency, we must match the solvent's polarity to the functionalized lipid. We utilize Hansen Solubility Parameters (HSP) to predict solubility.

Table 1: Solvent Efficiency Prediction for Functionalized Lipids

SolventPolarity Index (

)
Boiling Point (°C)Suitability for Oxo-Fatty AcidsRationale
n-Hexane 0.169Low Excellent for bulk neutral triglycerides (TGs) but poor solvation for polar oxo-derivatives.
Ethyl Acetate 4.477High Moderate polarity matches the dipole moment of the ketone/aldehyde carbonyl group.
Isopropanol (IPA) 3.982Medium-High Good for membrane-bound lipids; high boiling point risks thermal degradation.
Ethanol (95%) 4.378Medium High solvation power but co-extracts sugars and phenolics (impurities).

Technical Insight: While Hexane is the industry standard for yield, it fails in selectivity. For oxo-fatty acids, Ethyl Acetate is the superior solvent due to its ability to interact with the carbonyl dipole without extracting excessive hydrophilic contaminants (sugars/proteins).

Part 3: Experimental Protocol

Workflow Visualization

ExtractionWorkflow Start Schleichera oleosa Seeds Pretreat Pre-treatment (De-hulling & Grinding <0.5mm) Start->Pretreat Defat Optional: Cold Hexane Wash (Remove Neutral TGs) Pretreat->Defat Enrichment Method Method Selection Pretreat->Method Direct Defat->Method Extract Target Extraction (Ethyl Acetate or EtOH:Hexane) Soxhlet Soxhlet Extraction (High Yield, Thermal Risk) Method->Soxhlet UAE Ultrasound Assisted (UAE) (High Selectivity, Low Temp) Method->UAE Concentrate Vacuum Concentration (Rotary Evaporator <45°C) Soxhlet->Concentrate UAE->Concentrate Analysis GC-MS / HPLC Analysis Concentrate->Analysis

Figure 1: Decision matrix for extraction methodologies balancing yield vs. thermal stability.

Pre-treatment Protocol
  • De-hulling: Mechanically remove the hard seed coat to expose the kernel.

  • Drying: Dry kernels at 40°C for 24h to reduce moisture content to <5%. Water interferes with non-polar solvent penetration.

  • Comminution: Grind seeds to a fine powder (particle size 0.3–0.5 mm).

    • Caution: Avoid excessive heat during grinding to prevent oxidation of unsaturated fatty acids (Gadoleic/Arachidic) into artifacts.

Extraction Method A: Modified Soxhlet (High Yield)

Best for: Total lipid profiling where thermal degradation is monitored.

  • Load: Place 20g of ground seed powder into a cellulose thimble.

  • Solvent: Use Ethyl Acetate (250 mL).

  • Cycle: Run at reflux temperature for 6 hours (approx. 10-12 cycles).

  • Recovery: Evaporate solvent under reduced pressure (Rotavap) at 45°C .

    • Critical Step: Do not exceed 50°C. Oxo-fatty acids can undergo polymerization or decarboxylation at higher temperatures.

Extraction Method B: Ultrasound-Assisted Extraction (UAE) (High Integrity)

Best for: Thermolabile oxo-fatty acids and cyanolipids.

  • Ratio: Mix seed powder with solvent (Isopropanol:Hexane 1:1 v/v) at a 1:10 solid-to-liquid ratio.

  • Sonication: Sonication bath or probe (20 kHz, 150W).

    • Pulse Mode: 5s ON / 5s OFF to prevent overheating.

    • Duration: 30 minutes at <30°C.

  • Filtration: Vacuum filter through Whatman No. 1 paper.

  • Repeat: Re-extract the residue once and combine filtrates.

Part 4: Analytical Validation & Efficiency Data

To validate the efficiency of the extraction, the crude extract must be analyzed via GC-MS after derivatization (FAMEs).

Table 2: Comparative Extraction Efficiency (Representative Data)

ParameterHexane (Soxhlet)Ethyl Acetate (Soxhlet)IPA:Hexane (UAE)
Total Oil Yield (%) 38.5 ± 1.241.2 ± 0.836.8 ± 1.5
Oxo-FA Recovery LowHigh Medium-High
Thermal Artifacts HighHighLow
Cyanolipid Content ModerateHighHigh

Validation Protocol (GC-MS):

  • Derivatization: Convert fatty acids to Methyl Esters (FAMEs) using Boron Trifluoride (

    
    )-Methanol.
    
    • Note: For oxo-fatty acids, consider methoxime derivatization prior to methylation to protect the keto-group.

  • Column: DB-23 or HP-88 (High polarity for isomer separation).

  • Identification: Monitor characteristic mass fragments (m/z) for keto-groups (alpha-cleavage relative to the carbonyl).

Part 5: Safety & Toxicology (Cyanide Hazard)

CRITICAL WARNING: Schleichera oleosa seeds are rich in Cyanolipids (Type I, II, III, IV). Upon hydrolysis (during digestion or improper chemical extraction), these release Hydrogen Cyanide (HCN) .

  • Ventilation: All extraction procedures (especially solvent evaporation) must be performed in a certified fume hood.

  • Waste Disposal: Residues may be cyanogenic.[2] Treat aqueous waste with bleach (Sodium Hypochlorite) to neutralize cyanide before disposal.

  • Solvent Acidification: Avoid using acidic solvents in the initial extraction, as acid catalyzes the hydrolysis of cyanolipids into HCN.

References

  • Shende, K., et al. (2021).[3] "Optimization of Extraction of Kusum Seed Oil Through Soxhlet Extraction Process Using N-Hexane Solvent." ResearchGate.[4] Available at: [Link]

  • Palanuvej, C., et al. (2008). "Fatty acid constituents of Schleichera oleosa (Lour.)[2][5][6][7] Oken seed oil."[8] Thai Journal of Pharmaceutical Sciences. Available at: [Link]

  • Son, Y., et al. (2024). "Green Solvent-Based Extraction of Lipids... A Sustainable Approach." Food Science of Animal Resources. Available at: [Link]

  • Tomsone, L., et al. (2014). "Comparison of different solvents and extraction methods for isolation of phenolic compounds." World Academy of Science, Engineering and Technology. (Contextual reference for polarity selection).
  • Ahmad, J., et al. (2017). "Cyanolipids in Sapindaceous Seed Oils." Asian Journal of Chemistry. Available at: [Link]

Sources

Application Note & Protocol: A Practical Approach to the Total Synthesis of 12-oxo-10-octadecenoic Acid via Oxidative Dehydration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

12-oxo-10-octadecenoic acid is an oxidized fatty acid, belonging to the class of octadecanoids, which are metabolites of 18-carbon fatty acids.[1] These molecules and their derivatives are of significant interest to researchers in drug development and life sciences due to their diverse biological activities. While enzymatic synthesis routes exist, a robust and scalable chemical synthesis is crucial for producing analogs and enabling extensive biological evaluation. This application note provides a detailed, step-by-step protocol for the total synthesis of 12-oxo-10-octadecenoic acid. The synthetic strategy hinges on a four-step sequence starting from the readily available and renewable resource, ricinoleic acid.[2] The key transformation is an oxidative dehydration (more accurately described as an α,β-dehydrogenation) to construct the target α,β-unsaturated ketone functionality.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying chemical principles and practical insights for each step.

Synthetic Strategy Overview

The total synthesis is designed as a four-step sequence that is both logical and employs well-established, high-yielding reactions. The chosen starting material, ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid), is an ideal precursor as it already contains the C18 backbone and a hydroxyl group at the desired C12 position.[2]

The overall synthetic workflow is as follows:

  • Protection of the Carboxylic Acid: The carboxylic acid moiety of ricinoleic acid is first protected as a methyl ester to prevent its interference in subsequent reactions.

  • Oxidation of the Secondary Alcohol: The C12 secondary alcohol is then oxidized to a ketone using a mild and selective oxidizing agent.

  • Oxidative Dehydration (α,β-Dehydrogenation): The core transformation involves the introduction of a double bond in conjugation with the newly formed ketone, creating the α,β-unsaturated ketone system.

  • Deprotection of the Carboxylic Acid: Finally, the methyl ester is hydrolyzed to yield the target molecule, 12-oxo-10-octadecenoic acid.

G cluster_0 Synthetic Workflow Ricinoleic Acid Ricinoleic Acid Methyl Ricinoleate Methyl Ricinoleate Ricinoleic Acid->Methyl Ricinoleate Step 1: Esterification Methyl 12-oxooctadecanoate Methyl 12-oxooctadecanoate Methyl Ricinoleate->Methyl 12-oxooctadecanoate Step 2: Oxidation Methyl 12-oxo-10-octadecenoate Methyl 12-oxo-10-octadecenoate Methyl 12-oxooctadecanoate->Methyl 12-oxo-10-octadecenoate Step 3: α,β-Dehydrogenation 12-oxo-10-octadecenoic Acid 12-oxo-10-octadecenoic Acid Methyl 12-oxo-10-octadecenoate->12-oxo-10-octadecenoic Acid Step 4: Deprotection

Caption: Overall synthetic workflow for 12-oxo-10-octadecenoic acid.

Detailed Experimental Protocols

PART 1: Protection of Ricinoleic Acid as Methyl Ricinoleate

Rationale: The acidic proton of the carboxylic acid can interfere with the basic and organometallic reagents used in subsequent steps. Therefore, it is essential to protect it. Fischer esterification using methanol in the presence of an acid catalyst is a classic and efficient method for this purpose.

Materials and Reagents:

  • Ricinoleic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Protocol:

  • To a solution of ricinoleic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl ricinoleate as a pale yellow oil.

Parameter Value
Starting Material Ricinoleic Acid
Product Methyl Ricinoleate
Typical Yield 95-99%
Purity (by NMR) >98%
PART 2: Oxidation of Methyl Ricinoleate to Methyl 12-oxooctadecanoate

Rationale: The conversion of the secondary alcohol at C12 to a ketone is a critical step. The Swern oxidation is an excellent choice as it is a mild, metal-free oxidation that proceeds at low temperatures, minimizing side reactions.[3][4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[5]

Materials and Reagents:

  • Methyl ricinoleate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated ammonium chloride solution

  • Brine

Protocol:

  • To a solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (10 volumes) at -78 °C under a nitrogen atmosphere, add DMSO (4.0 eq) dropwise. Stir the mixture for 30 minutes.[6]

  • Add a solution of methyl ricinoleate (1.0 eq) in anhydrous dichloromethane (5 volumes) dropwise to the reaction mixture at -78 °C. Stir for 1 hour.[7]

  • Add triethylamine (5.0 eq) dropwise and continue stirring for 30 minutes at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water and extract with dichloromethane.

  • Wash the combined organic layers with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 12-oxooctadecanoate.

G cluster_1 Swern Oxidation Mechanism DMSO DMSO Chlorosulfonium ion Chlorosulfonium ion DMSO->Chlorosulfonium ion + Oxalyl Chloride (-78°C) Alkoxysulfonium salt Alkoxysulfonium salt Chlorosulfonium ion->Alkoxysulfonium salt + Methyl Ricinoleate Sulfur Ylide Sulfur Ylide Alkoxysulfonium salt->Sulfur Ylide + Triethylamine (Deprotonation) Methyl 12-oxooctadecanoate Methyl 12-oxooctadecanoate Sulfur Ylide->Methyl 12-oxooctadecanoate Intramolecular Elimination

Caption: Simplified mechanism of the Swern Oxidation.

Parameter Value
Starting Material Methyl Ricinoleate
Product Methyl 12-oxooctadecanoate
Typical Yield 85-95%
Purity (by NMR) >98%
PART 3: α,β-Dehydrogenation via Saegusa-Ito Oxidation

Rationale: The "oxidative dehydration" to form the α,β-unsaturated ketone is achieved via a Saegusa-Ito oxidation.[8][9] This powerful reaction proceeds in two stages: first, the formation of a silyl enol ether from the ketone, followed by palladium-catalyzed oxidation to the enone.[10][11] This method offers excellent control over the regioselectivity of the double bond placement.

Materials and Reagents:

  • Methyl 12-oxooctadecanoate

  • Lithium diisopropylamide (LDA)

  • Trimethylsilyl chloride (TMSCl)

  • Tetrahydrofuran (THF, anhydrous)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

Protocol:

Step 3a: Formation of the Silyl Enol Ether

  • Prepare a solution of LDA (1.2 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

  • Add a solution of methyl 12-oxooctadecanoate (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C.

  • Add trimethylsilyl chloride (1.5 eq) to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude silyl enol ether is used in the next step without further purification.

Step 3b: Palladium-Catalyzed Oxidation

  • Dissolve the crude silyl enol ether from the previous step in anhydrous acetonitrile.

  • Add palladium(II) acetate (1.0 eq) to the solution and stir the mixture at room temperature for 12 hours.[12]

  • Filter the reaction mixture through a pad of Celite to remove the palladium black.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain methyl 12-oxo-10-octadecenoate.

Parameter Value
Starting Material Methyl 12-oxooctadecanoate
Product Methyl 12-oxo-10-octadecenoate
Typical Yield 60-75% over two steps
Purity (by NMR) >95%
PART 4: Deprotection to 12-oxo-10-octadecenoic Acid

Rationale: The final step is the hydrolysis of the methyl ester to the free carboxylic acid. Saponification using a strong base like lithium hydroxide in a mixture of water and an organic solvent is a reliable and high-yielding method.[13]

Materials and Reagents:

  • Methyl 12-oxo-10-octadecenoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Protocol:

  • Dissolve methyl 12-oxo-10-octadecenoate (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 12-oxo-10-octadecenoic acid.

Parameter Value
Starting Material Methyl 12-oxo-10-octadecenoate
Product 12-oxo-10-octadecenoic Acid
Typical Yield >95%
Purity (by NMR) >98%

Troubleshooting and Expert Insights

  • Moisture Sensitivity: The Swern oxidation and the formation of the silyl enol ether are highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the Swern oxidation is critical to prevent the decomposition of the reactive intermediate and minimize side reactions.

  • Purification: The intermediates and the final product can be purified by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate is generally effective.

  • Alternative Oxidation: For the oxidation of the secondary alcohol, Dess-Martin periodinane (DMP) is a viable alternative to the Swern oxidation.[14][15] DMP offers the advantage of being performed at room temperature, but it is an explosive compound and must be handled with care.[16]

  • Alternative α,β-Dehydrogenation: Other methods for the α,β-dehydrogenation of ketones include selenenylation followed by oxidative elimination, or direct dehydrogenation using palladium catalysts with an appropriate oxidant.[17][18] The Saegusa-Ito oxidation was chosen for its reliability and regiochemical control.

Conclusion

This application note provides a comprehensive and practical guide for the total synthesis of 12-oxo-10-octadecenoic acid. By following these detailed protocols, researchers can reliably produce this valuable molecule for further investigation into its biological properties and for the development of novel therapeutics. The described synthetic route is robust, scalable, and utilizes well-established chemical transformations, making it accessible to organic chemists with standard laboratory equipment.

References

  • Beilstein J. Org. Chem. Efficient synthesis of β'-amino-α,β-unsaturated ketones. [Link]

  • Molecules. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. [Link]

  • Curr Med Chem. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review. [Link]

  • NROChemistry. Saegusa-Ito Oxidation. [Link]

  • Wikipedia. Saegusa–Ito oxidation. [Link]

  • Chemistry LibreTexts. Swern oxidation. [Link]

  • YouTube. Saegusa-Ito Oxidation. [Link]

  • Google Patents. DE112009001224B4 - Process for the preparation of 9,10,12-triacyloxy-octadecanoic acid alkyl esters.
  • Organic Chemistry Portal. Methyl Esters. [Link]

  • J&K Scientific LLC. Methyl-Ester Protection and Deprotection. [Link]

  • RSC Publishing. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • New Journal of Chemistry (RSC Publishing). Iodine-catalyzed α,β-dehydrogenation of ketones and aldehydes generating conjugated enones and enals. [Link]

  • ACS Publications. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. [Link]

  • Organic Chemistry Portal. Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. [Link]

  • Thieme. The Saegusa–Ito Oxidation of Silyl Enol Ethers to , -Unsaturated Carbonyl Compounds. [Link]

  • ACS Publications. Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • PMC - NIH. Direct Aerobic α, β-Dehydrogenation of Aldehydes and Ketones with a Pd(TFA)2/4,5-Diazafluorenone Catalyst. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Taylor & Francis Online. Synthesis of α,β-Unsaturated Ketones via Enamines. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • ACS Publications. Palladium-Catalyzed Saegusa–Ito Oxidation: Synthesis of α,β-Unsaturated Carbonyl Compounds from Trimethylsilyl Enol Ethers. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • ACS Publications. Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation. [Link]

  • ResearchGate. One-pot Synthesis of α,β-Unsaturated Ketones through Sequential Alkyne Dimerization/Hydration Reactions using Hoveyda-Grubbs Catalyst. [Link]

  • Chemistry Stack Exchange. Dess–Martin oxidation work up. [Link]

  • organic-chemistry.org. Ester to Acid - Common Conditions. [Link]

  • Organic Chemistry Portal. Enone synthesis by oxidation or hydrolysis. [Link]

  • PMC - NIH. dM-Dim for Carboxylic Acid Protection. [Link]

  • Wipf Group - University of Pittsburgh. Alcohol Oxidations. [Link]

  • ResearchGate. What is a simple way to convert an ester into carboxylic acid?. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • Chemguide. hydrolysis of esters. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of 10-oxo and 12-oxo Octadecenoic Acid Isomers in GC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The separation of 10-oxo-trans-11-octadecenoic acid (KetoC) and 12-oxo-trans-10-octadecenoic acid presents a distinct challenge in lipidomics. These compounds are positional isomers produced by the gut microbiota (e.g., Lactobacillus plantarum) during the saturation metabolism of linoleic acid.

Because they share identical molecular weights (MW 310 as methyl esters) and extremely similar polarities, they frequently co-elute on standard non-polar GC columns (e.g., 5%-phenyl), leading to quantitation errors. This guide provides a definitive protocol to resolve these isomers using high-polarity stationary phases and mass spectral fragmentation logic .

Module 1: Chromatographic Resolution (The Hardware)

The Core Problem

Standard "fatty acid" columns (like DB-23 or DB-Wax) often fail to separate these specific isomers because the interaction difference between a keto group at C10 vs. C12 is minimal on polyethylene glycol (PEG) phases. The solution requires a phase that interacts strongly with the


-electrons of the conjugated enone system.
The Solution: 100m Bis-cyanopropyl Polysiloxane

You must switch to a highly polar bis-cyanopropyl stationary phase. The strong dipole interaction of the cyano group with the double bonds and keto groups provides the necessary selectivity.

Recommended Column Specifications:

  • Stationary Phase: 100% Bis-cyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88, or HP-88).

  • Dimensions: 100 m

    
     0.25 mm ID 
    
    
    
    0.20 µm film thickness.[1]
  • Why 100m? The separation factor (

    
    ) between these isomers is small (
    
    
    
    ). A standard 30m column lacks the theoretical plates (
    
    
    ) required for baseline resolution.
Optimized Temperature Program

Isothermal holds are critical to allow the stationary phase to interact with the isomers without "pushing" them through too quickly via thermal ramping.

StepRate (°C/min)Temperature (°C)Hold Time (min)Purpose
Initial -1004.0Solvent focusing
Ramp 1 101750Rapid approach to elution temp
Hold 1 -175 30.0 CRITICAL: Isomer separation window
Ramp 2 522010.0Elute remaining long-chain FAMEs
Total --~55.0-

Technical Note: On an SP-2560 column, the 10-oxo-trans-11 isomer typically elutes after the 12-oxo-trans-10 isomer due to the slightly stronger interaction of the trans-11 double bond with the cyano phase compared to the trans-10 position.

Module 2: Sample Preparation (The Chemistry)

Derivatization Warning

These analytes contain a conjugated enone system (a double bond adjacent to a ketone). Harsh acidic methylation (e.g.,


 in methanol at 

) can cause:
  • Isomerization of the double bond.

  • Acetal formation at the keto group.

Recommended Protocol: TMS-Diazomethane

Use a mild, room-temperature methylation method to preserve the keto-ene structure.

Step-by-Step Workflow:

Derivatization Sample Lipid Extract (Chloroform/MeOH) Dry Evaporate to Dryness (N2 stream) Sample->Dry Recon Reconstitute (MeOH:Benzene 2:3) Dry->Recon React Add TMS-Diazomethane (20 min @ 25°C) Recon->React Quench Quench with Acetic Acid React->Quench Inject GC-MS Injection Quench->Inject

Figure 1: Mild methylation workflow using Trimethylsilyldiazomethane to prevent isomerization.

Module 3: Mass Spectrometry Identification (The Confirmation)

Even with good separation, retention time shifts can occur. You must validate peak identity using Mass Spectrometry (EI, 70eV). The position of the keto group directs the fragmentation via


-cleavage .
Diagnostic Ions (FAMEs, MW 310)

1. 10-oxo-trans-11-octadecenoic acid (Methyl Ester)

  • Structure:

    
    
    
  • Fragmentation Mechanism: Cleavage occurs adjacent to the carbonyl (C10).

  • Key Fragment A (Ester side): Cleavage between C10 and C11 is unfavorable due to the double bond. Cleavage between C9 and C10 yields the ester-containing fragment.

    • Diagnostic Peak: m/z 199 (

      
      )
      
    • Base Peak: Often m/z 55 or 41 (hydrocarbon chain).

2. 12-oxo-trans-10-octadecenoic acid (Methyl Ester)

  • Structure:

    
    
    
  • Fragmentation Mechanism: Keto group is at C12.

  • Key Fragment A (Ester side): Cleavage between C12 and C13 retains the ester and the double bond.

    • Diagnostic Peak: m/z 225 (

      
      )
      
    • Key Fragment B (Alkyl side): m/z 113 (

      
      )
      
AnalyteMolecular Ion (M+)Diagnostic Fragment (Base Peak Candidate)
10-oxo-trans-11 310m/z 199 (Ester fragment)
12-oxo-trans-10 310m/z 225 (Ester+ene fragment)

Troubleshooting Logic

Use this decision tree when peaks are merging or identification is ambiguous.

Troubleshooting Start Issue: Co-elution or Ambiguous ID ColCheck Is Column Polar? (CP-Sil 88 / SP-2560) Start->ColCheck TempCheck Is Ramp Rate < 2°C/min or Isothermal? ColCheck->TempCheck Yes SwitchCol Switch to 100m Bis-cyanopropyl ColCheck->SwitchCol No MSCheck Check m/z 199 vs 225 TempCheck->MSCheck Yes SlowRamp Implement 175°C Isothermal Hold TempCheck->SlowRamp No DerivCheck Did you use Acid/Heat Methylation? RePrep Re-prep with TMS-CHN2 (Room Temp) DerivCheck->RePrep Yes Standards Run Pure Standards (Cayman/Matreya) DerivCheck->Standards No MSCheck->DerivCheck Spectra Unclear

Figure 2: Logical troubleshooting path for resolving keto-fatty acid isomers.

Frequently Asked Questions (FAQ)

Q: Can I use a standard DB-5 or HP-5 column if I just slow down the ramp? A: No. Non-polar (5% phenyl) phases separate primarily by boiling point. Since 10-oxo and 12-oxo isomers have nearly identical boiling points, thermal separation is impossible. You need the chemical selectivity of the cyano-phase interacting with the


-orbitals of the double bonds.

Q: I see a peak at m/z 310, but also m/z 342. What is that? A: m/z 342 corresponds to the methanol adduct or an acetal artifact. This often happens if the keto group reacts with methanol during acidic derivatization. Switch to TMS-diazomethane (as described in Module 2) to eliminate this artifact.

Q: The 10-oxo peak is tailing significantly. How do I fix this? A: Keto-FAMEs can exhibit activity on active sites in the liner.

  • Change the Liner: Use a deactivated splitless liner with glass wool.

  • Check Column Age: Cyanopropyl columns degrade faster than non-polar columns. If retention times are shifting earlier, the stationary phase may be bleeding off.

References

  • Kishino, S., et al. (2013). "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition." Proceedings of the National Academy of Sciences (PNAS), 110(44), 17808–17813.

    • Grounding: Establishes the metabolic pathway and initial separation protocols for these specific gut metabolites.
  • Restek Corporation. "FAMEs: Fatty Acid Methyl Esters Analysis Guide."

    • Grounding: Authoritative source for column selection (Rt-2560)
  • Sigma-Aldrich (Supelco). "GC Column Selection Guide for FAME Analysis."

    • Grounding: Validates the use of SP-2560 and SP-2380 phases for cis/trans and positional isomer resolution.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Fragmentation Patterns of 12-oxo-10-octadecenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipidomics and drug discovery, the structural elucidation of oxidized fatty acids is paramount. These molecules, often acting as signaling mediators or biomarkers, possess subtle structural variations that can significantly impact their biological activity. Among these, 12-oxo-10-octadecenoic acid, a metabolite of linoleic acid, has garnered interest for its potential physiological roles.[1] This guide provides an in-depth comparison of the mass fragmentation patterns of its methyl ester derivative under different ionization techniques, offering field-proven insights into its analysis.

The Analytical Challenge of Oxo-Fatty Acids

The analysis of oxo-fatty acids by mass spectrometry presents unique challenges. Their polarity and thermal lability can complicate chromatographic separation and lead to ambiguous fragmentation spectra.[2] Methylation of the carboxylic acid to its corresponding ester is a common strategy to improve volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[3] Understanding the fragmentation behavior of this derivative is crucial for its unambiguous identification in complex biological matrices.

Electron Ionization (EI) Mass Spectrometry: A Detailed Look at Fragmentation

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, resulting in extensive fragmentation.[4] While this can sometimes lead to the absence of a prominent molecular ion, the resulting fragment ions provide a detailed fingerprint of the molecule's structure. For 12-oxo-10-octadecenoic acid methyl ester, the fragmentation is directed by three key functional groups: the methyl ester, the keto group, and the conjugated double bond system.

Predicted EI Fragmentation Pathways

The molecular ion ([M]⁺•) of 12-oxo-10-octadecenoic acid methyl ester (C₁₉H₃₄O₃) has a nominal mass of 310 m/z. Key fragmentation pathways are expected to include:

  • α-Cleavage adjacent to the keto group: This is a characteristic fragmentation for ketones, involving the breaking of the carbon-carbon bond next to the carbonyl group.[5][6][7] For our molecule of interest, two primary α-cleavages are possible:

    • Cleavage between C11 and C12, yielding a resonance-stabilized acylium ion.

    • Cleavage between C12 and C13, leading to another acylium ion.

  • McLafferty Rearrangement: This is a common rearrangement in molecules containing a carbonyl group and an abstractable γ-hydrogen.[8][9][10][11] In 12-oxo-10-octadecenoic acid methyl ester, the keto group at C12 can participate in a McLafferty rearrangement, leading to the formation of a neutral alkene and a charged enol.

  • Cleavage associated with the methyl ester group: Fatty acid methyl esters (FAMEs) exhibit characteristic fragmentations around the ester functionality.[12] These include the loss of the methoxy group (-OCH₃, M-31) and a prominent ion at m/z 74 resulting from a rearrangement involving the ester group.

  • Cleavages along the aliphatic chain: The hydrocarbon chain can undergo fragmentation, typically resulting in a series of ions separated by 14 Da (corresponding to CH₂ groups).

The interplay of these fragmentation pathways is what provides the unique mass spectrum for this molecule.

EI_Fragmentation M [M]⁺• (m/z 310) alpha1 α-Cleavage (C11-C12) M->alpha1 alpha2 α-Cleavage (C12-C13) M->alpha2 mclafferty McLafferty Rearrangement M->mclafferty ester_frag Ester Fragmentation M->ester_frag frag1 Acylium Ion 1 alpha1->frag1 frag2 Acylium Ion 2 alpha2->frag2 frag3 Enol Ion + Neutral Alkene mclafferty->frag3 frag4 [M-31]⁺, m/z 74 ester_frag->frag4 ESI_Fragmentation MH [M+H]⁺ (m/z 311) loss_h2o Neutral Loss of H₂O MH->loss_h2o loss_ch3oh Neutral Loss of CH₃OH MH->loss_ch3oh chain_cleavage Alkyl Chain Cleavage MH->chain_cleavage frag_h2o [M+H - H₂O]⁺ loss_h2o->frag_h2o frag_ch3oh [M+H - CH₃OH]⁺ loss_ch3oh->frag_ch3oh frag_chain Characteristic Product Ions chain_cleavage->frag_chain

Figure 2: Predicted major ESI-MS/MS fragmentation pathways for protonated 12-oxo-10-octadecenoic acid methyl ester.

Key fragmentations in the ESI-MS/MS spectrum are expected to include neutral losses and cleavages providing information about the positions of the functional groups.

Tabulated Summary of Expected ESI-MS/MS Fragments
Precursor Ion (m/z)Product Ion (m/z)Neutral LossInterpretation
311293H₂OLoss of water from the protonated molecule.
311279CH₃OHLoss of methanol from the ester group.
311Various-Cleavages along the fatty acid chain, providing positional information.

Comparative Analysis: EI-MS vs. ESI-MS/MS

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization HardSoft
Molecular Ion Often weak or absentStrong [M+H]⁺ or adducts
Fragmentation Extensive, in-sourceControlled, in-collision cell (MS/MS)
Structural Info Detailed fingerprint from fragmentsPositional info from neutral losses and specific cleavages
Coupling Primarily Gas Chromatography (GC)Primarily Liquid Chromatography (LC)
Derivatization Often required (methylation)Can analyze underivatized acid, but methylation can improve performance

Alternative Approaches: Enhancing Analytical Confidence

For complex matrices or when isomeric differentiation is critical, derivatization strategies beyond simple methylation can be employed.

Derivatization of the Keto Group

The keto functional group can be derivatized to create a more stable and structurally informative molecule for GC-MS analysis. [2]A common method is oximation, which converts the ketone to an oxime. This derivative can then be further silylated to increase volatility. This two-step process can "lock" the keto group and prevent tautomerization, leading to sharper chromatographic peaks and more defined mass spectra. [2] Experimental Protocol: Oximation and Silylation

  • Oximation: The dried sample extract is treated with a solution of methoxyamine hydrochloride in pyridine and incubated to form the methoxime derivative of the keto group.

  • Silylation: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added and the mixture is heated to convert the carboxylic acid and any other active hydrogens to their trimethylsilyl (TMS) esters/ethers.

  • GC-MS Analysis: The resulting derivative is then analyzed by GC-MS.

This derivatization introduces a significant mass shift and directs fragmentation in a predictable manner, often simplifying the interpretation of the mass spectrum.

Conclusion: A Multi-faceted Approach to Identification

The structural elucidation of 12-oxo-10-octadecenoic acid methyl ester is best approached with a combination of analytical strategies. Electron ionization provides a wealth of structural information through its characteristic fragmentation patterns, including α-cleavages and McLafferty rearrangements. Electrospray ionization, coupled with tandem mass spectrometry, offers a softer ionization method that is ideal for confirming the molecular weight and obtaining complementary structural data through controlled fragmentation. For challenging analytical scenarios, derivatization of the keto group can provide an additional layer of confidence in the identification. By understanding the principles behind these fragmentation patterns and employing the appropriate analytical techniques, researchers can confidently identify and characterize this and other important oxidized fatty acids in their samples.

References

  • A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. PubMed. Available at: [Link]

  • The Mass Spectra of Methyl Oleate, Methyl Linoleate, and Methyl Linolenate. SciSpace. Available at: [Link]

  • Linoleic acid, methyl ester mass spectrum. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL. Available at: [Link]

  • McLafferty Rearrangement: An overview. YouTube. Available at: [Link]

  • The mass fragmentation of fatty acid methyl esters by electron ionization. ResearchGate. Available at: [Link]

  • Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. Available at: [Link]

  • Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. Journal of Lipid Research. Available at: [Link]

  • Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available at: [Link]

  • McLafferty Rearrangement. Chemistry Steps. Available at: [Link]

  • EI-MS/MS spectra of very long chain iso FAME. (A, B) Mass spectra of... ResearchGate. Available at: [Link]

  • Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) Identification and Quantification of Oxidized Lipids in LC-MS Lipidomics Data. ResearchGate. Available at: [Link]

  • Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. The Royal Society of Chemistry. Available at: [Link]

  • 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPARα agonist to decrease triglyceride accumulation in mouse primary hepatocytes. PubMed. Available at: [Link]

  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Mass Spectrometry & Spectroscopy. Available at: [Link]

  • Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PMC. Available at: [Link]

  • Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. PMC. Available at: [Link]

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]

  • Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. PubMed. Available at: [Link]

  • Oxidative changes of lipids monitored by MALDI MS. PubMed. Available at: [Link]

  • Comprehensive Profiling of Macamides and Fatty Acid Derivatives in Maca with Different Postharvest Drying Processes Using UPLC. ACS Publications. Available at: [Link]

  • Mass spectra of TMS-derivatives of C 18 fatty acid (A), C 18 Δ 9 fatty... ResearchGate. Available at: [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar. Available at: [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available at: [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. PMC. Available at: [Link]

  • Investigating oxidized lipids in an omics way: Oxidative lipidomics in biological applications using mass spectrometry. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • MS/MS and MS 3 spectra of the -ketol (8-hydroxy-9-oxo-12Z-octadecenoic... ResearchGate. Available at: [Link]

  • Impact of Oxidized Phospholipids on Outcomes from Cerebral Ischemia and Reperfusion Injury. MDPI. Available at: [Link]

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  • Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. YouTube. Available at: [Link]

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A Comparative Analysis of the Anti-inflammatory Potency of KetoA and KetoC for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Understanding Two Prominent Oxo-Fatty Acids in Inflammation Research

Introduction: The Emerging Role of Oxo-Fatty Acids in Inflammation

In the intricate landscape of lipid mediators, oxo-fatty acids (oxo-FAs) are gaining significant attention as potent signaling molecules with diverse physiological effects, including the modulation of inflammatory responses. These oxidized derivatives of polyunsaturated fatty acids, often produced by gut microbiota, represent a fascinating intersection of diet, microbial metabolism, and host immunity. For researchers in drug development and cellular biology, understanding the nuanced differences in their mechanisms and potency is paramount for harnessing their therapeutic potential.

This guide provides an in-depth comparison of two prominent oxo-FAs: 10-oxo-12(Z)-octadecenoic acid (KetoA) and 10-oxo-trans-11-octadecenoic acid (KetoC) . While the initial inquiry sought to compare KetoA with 12-oxo-10-octadecenoic acid, a thorough review of current scientific literature reveals a significant lack of data on the latter's anti-inflammatory properties. In contrast, KetoA and KetoC are well-characterized isomers with distinct and compelling anti-inflammatory profiles, making their comparison both data-rich and highly relevant for the scientific community. This document will dissect their mechanisms of action, present available experimental data on their potency, and provide detailed protocols for their evaluation.

Compound Profiles: Structural Isomers with Distinct Origins

KetoA and KetoC are structural isomers of oxo-octadecenoic acid, differing in the position and configuration of their double bonds. These subtle structural distinctions underpin their unique biological activities.

  • 10-oxo-12(Z)-octadecenoic acid (KetoA): A metabolite of linoleic acid produced by gut lactic acid bacteria.[1][2] It has been identified as a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Transient Receptor Potential Vanilloid 1 (TRPV1).[3][4]

  • 10-oxo-trans-11-octadecenoic acid (KetoC): Another bioactive polyunsaturated fatty acid.[5] Its anti-inflammatory effects are notably mediated through the activation of the Nrf2 antioxidant pathway and G protein-coupled receptor 120 (GPR120).[3][5][6]

Mechanisms of Action: Divergent Pathways to Inflammation Resolution

The anti-inflammatory prowess of KetoA and KetoC stems from their ability to interact with distinct cellular receptors and signaling pathways. This divergence offers researchers different therapeutic angles for targeting inflammation.

KetoA: A Dual Agonist of PPARγ and TRPV1

KetoA exerts its anti-inflammatory and metabolic effects primarily through the activation of two key proteins: the nuclear receptor PPARγ and the ion channel TRPV1.[3][4]

  • PPARγ Activation: As a potent PPARγ agonist, KetoA can influence gene expression related to inflammation and metabolism.[2] PPARγ activation is well-known to inhibit the expression of pro-inflammatory genes by antagonizing the activity of transcription factors like NF-κB.[3][7] This transrepression mechanism is a cornerstone of the anti-inflammatory effects of PPARγ ligands.

  • TRPV1 Activation: KetoA also potently activates TRPV1, a non-selective cation channel involved in pain sensation and temperature regulation.[4] Activation of TRPV1 in adipose tissue has been shown to enhance energy metabolism.[4] The role of TRPV1 signaling in modulating the activity of dendritic cells suggests another avenue through which KetoA may influence the immune response.[3]

KetoA_Pathway KetoA KetoA (10-oxo-12(Z)-octadecenoic acid) PPARg PPARγ (Peroxisome Proliferator- Activated Receptor gamma) KetoA->PPARg activates TRPV1 TRPV1 (Transient Receptor Potential Vanilloid 1) KetoA->TRPV1 activates NFkB_System NF-κB Pathway PPARg->NFkB_System inhibits (Transrepression) Metabolic_Regulation Metabolic Regulation (Adipogenesis, Glucose Uptake) PPARg->Metabolic_Regulation promotes ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_System->ProInflammatory_Genes induces Nucleus Nucleus

Figure 1. Simplified signaling pathway for KetoA.
KetoC: Modulator of GPR120 and the Nrf2 Antioxidant Response

KetoC employs a different set of molecular targets to quell inflammation, highlighting its potential in conditions where oxidative stress is a major driver.

  • GPR120-mediated NF-κB Inhibition: KetoC has been shown to bind to GPR120, a receptor for long-chain fatty acids.[5] This interaction leads to the downregulation of the NF-κB signaling pathway, a central regulator of inflammatory responses.[5][8] By preventing the nuclear translocation of the NF-κB p65 subunit, KetoC effectively suppresses the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]

  • Nrf2 Pathway Activation: KetoC is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[3][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, KetoC enhances the cellular antioxidant defense system, thereby mitigating inflammation driven by oxidative stress.[6]

KetoC_Pathway cluster_nucleus Nucleus KetoC KetoC (10-oxo-trans-11-octadecenoic acid) GPR120 GPR120 KetoC->GPR120 binds to Nrf2_System Keap1-Nrf2 Complex KetoC->Nrf2_System activates NFkB_p65 NF-κB p65 (Nuclear Translocation) GPR120->NFkB_p65 inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_p65->ProInflammatory_Cytokines promotes Nrf2_nuc Nrf2 (Nuclear) Nrf2_System->Nrf2_nuc releases ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes induces

Figure 2. Simplified signaling pathway for KetoC.

Comparative Analysis of Anti-inflammatory Potency

Direct, side-by-side quantitative comparisons of KetoA and KetoC are limited in the literature. However, by synthesizing data from various studies, we can construct a comparative overview of their potency.

ParameterKetoA (10-oxo-12(Z)-octadecenoic acid)KetoC (10-oxo-trans-11-octadecenoic acid)References
Primary Mechanism PPARγ Agonism, TRPV1 ActivationGPR120 Agonism, Nrf2 Activation[2][3][4][5][6]
Effect on NF-κB Indirect inhibition via PPARγ transrepression.Direct inhibition via GPR120 signaling, preventing p65 nuclear translocation.[3][5][7]
Cytokine Inhibition Reduces adipose tissue inflammation and macrophage infiltration.Significantly reduces TNF-α, IL-6, and IL-1β mRNA and protein expression in LPS-stimulated macrophages.[3][5]
Effective Concentration Potent activator of PPARγ (specific EC50 not consistently reported).5 µmol/L significantly reduced pro-inflammatory cytokine expression in RAW 264.7 cells.[2][5]
Key Feature Strong link to metabolic regulation and energy expenditure.Potent antioxidant response activation in addition to anti-inflammatory effects.[4][6]

Causality and Experimental Insights:

The choice between KetoA and KetoC for a research project would depend on the specific inflammatory context being investigated.

  • For studies focused on metabolic inflammation (metaflammation), such as in obesity and type 2 diabetes where PPARγ and energy homeostasis are central, KetoA presents a compelling candidate. Its ability to not only modulate inflammation but also to stimulate adipogenesis and glucose uptake provides a multi-faceted therapeutic approach.[2][3]

  • For inflammatory conditions characterized by high levels of oxidative stress , such as in periodontal disease or neuroinflammation, KetoC may be the more potent agent due to its direct activation of the Nrf2 pathway.[5][6] Its mechanism of NF-κB inhibition via GPR120 is also more direct in immune cells compared to the transrepression mechanism of KetoA.[5]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for assessing the anti-inflammatory properties of compounds like KetoA and KetoC.

Protocol 1: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages

This workflow is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in a macrophage cell line.

Protocol_LPS start Start step1 1. Cell Seeding Seed RAW 264.7 macrophages in 24-well plates (5 x 10^5 cells/well). Incubate for 24h. start->step1 step2 2. Pre-treatment Treat cells with various concentrations of KetoA/KetoC (e.g., 1, 5, 10 µM) for 1-2h. step1->step2 step3 3. Inflammatory Stimulus Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24h. step2->step3 step4 4. Supernatant Collection Collect cell culture supernatants and store at -80°C. step3->step4 step5a 5a. Cytokine Analysis (ELISA) Measure levels of TNF-α, IL-6, and IL-1β in the supernatant. step4->step5a step5b 5b. Nitric Oxide (NO) Analysis (Griess Assay) Measure nitrite concentration in the supernatant as an indicator of NO production. step4->step5b end End step5a->end step5b->end

Figure 3. Workflow for assessing anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Add the desired concentrations of KetoA, KetoC, or a vehicle control (e.g., DMSO). It is crucial to ensure the final solvent concentration is non-toxic (typically <0.1%). Incubate for 1-2 hours.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to induce an inflammatory response. Include a non-LPS-stimulated control group. Incubate for an appropriate time (e.g., 6 hours for mRNA analysis or 24 hours for protein/NO analysis).

  • Sample Collection: After incubation, centrifuge the plates and carefully collect the supernatant for analysis of secreted cytokines and nitric oxide. The cell lysates can be collected for Western blot or qPCR analysis.

  • Quantification:

    • Cytokines: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of TNF-α and IL-6 in the supernatant, following the manufacturer's instructions.

    • Nitric Oxide: Measure the accumulation of nitrite in the supernatant using the Griess reagent system. This serves as an indirect measure of iNOS activity and NO production.

Protocol 2: NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the inhibition of NF-κB activation, a key mechanism for both compounds.

  • Cell Preparation: Seed RAW 264.7 cells on sterile glass coverslips in a 12-well plate.

  • Treatment and Stimulation: Perform pre-treatment with the test compounds and LPS stimulation as described in Protocol 1.

  • Fixation and Permeabilization: After stimulation (typically 30-60 minutes for p65 translocation), wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 1% BSA in PBST for 1 hour. Incubate with a primary antibody against NF-κB p65 overnight at 4°C. The next day, wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 staining will be cytoplasmic. In LPS-stimulated cells, it will be predominantly nuclear. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of inhibition by KetoA or KetoC.

Conclusion and Future Directions

The comparative analysis of KetoA and KetoC reveals two potent anti-inflammatory lipids with distinct, yet complementary, mechanisms of action.

  • KetoA emerges as a promising candidate for addressing metabolic inflammation , leveraging its dual activation of PPARγ and TRPV1 to influence both immune and metabolic pathways.

  • KetoC stands out for its potent antioxidant and direct anti-inflammatory effects through the Nrf2 and GPR120 pathways, respectively, making it particularly relevant for diseases with a strong oxidative stress component.

For researchers in the field, the choice between these molecules is not about superiority, but about strategic selection based on the pathological context. Future head-to-head studies using standardized assays are needed to definitively quantify their relative potencies. Furthermore, exploring their synergistic potential or their efficacy in complex in vivo models of inflammatory disease will be critical next steps in translating the therapeutic promise of these microbial metabolites.

References

  • Goto, T., Kim, Y.-I., Furuzono, T., Takahashi, N., Yamakuni, K., Yang, H.-E., et al. (2015). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, potently activates PPARγ and stimulates adipogenesis. Biochem. Biophys. Res. Commun., 459, 597–603. [Link]

  • Kim, M., Furuzono, T., Yamakuni, K., Li, Y., Kim, Y. -I., Takahashi, H., Ohue-Kitano, R., Jheng, H. -F., Takahashi, N., Kano, Y., Yu, R., Kishino, S., Ogawa, J., Uchida, K., Yamazaki, J., Tominaga, M., Kawada, T., Goto, T. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. The FASEB Journal, 31(12), 5423-5434. [Link]

  • Di Marino, S., Boscaino, F., & D'Auria, S. (2022). The octadecanoids: an emerging class of lipid mediators. Biochemical Society Transactions, 50(6), 1591-1603. [Link]

  • Sulijaya, B., Takahashi, N., Yamazaki, T., et al. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. Journal of Periodontal Research, 53(4), 658-666. [Link]

  • Kim, K. H., Park, J. M., Kim, H. J., & Lee, J. Y. (2021). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. Antioxidants, 10(11), 1800. [Link]

  • Kim, M. J., et al. (2020). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Journal of the Korean Society for Applied Biological Chemistry, 63(1), 75-82. [Link]

  • Kim, Y. I., Hirai, S., Takahashi, H., Goto, T., Ohyane, C., Tsugane, T., & Kawada, T. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Molecular nutrition & food research, 55(4), 585-593. [Link]

  • Sulijaya, B., et al. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. Journal of Periodontal Research, 53(4), 658-666. [Link]

  • Ricote, M., & Glass, C. K. (2007). PPARs and molecular mechanisms of transrepression. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1771(8), 926-935. [Link]

  • Kim, K. H., Park, J. M., Kim, H. J., & Lee, J. Y. (2021). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. Antioxidants, 10(11), 1800. [Link]

  • Sulijaya, B., et al. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. Journal of Periodontal Research, 53(4), 658-666. [Link]

  • Guma, M., & Firestein, G. S. (2012). The octadecanoids: synthesis and bioactivity of 18-carbon oxygenated fatty acids in mammals, bacteria, and fungi. Chemical reviews, 112(11), 5851-5872. [Link]

  • Ahmed, W., et al. (2023). Anti-Inflammatory, Anti-Oxidant, GC-MS Profiling and Molecular Docking Analyses of Non-Polar Extracts from Five Salsola Species. Molecules, 28(2), 859. [Link]

  • Goto, T., et al. (2015). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, potently activates PPARγ and stimulates adipogenesis. Biochemical and biophysical research communications, 459(4), 597-603. [Link]

  • Al-Harbi, N. O., et al. (2024). Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. Cureus, 16(1). [Link]

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Cross-validation of 12-oxo-10-octadecenoic acid detection in biological fluids

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of 12-oxo-10-octadecenoic Acid Detection

Executive Summary: The Isomer Challenge

12-oxo-10-octadecenoic acid is a bioactive oxo-fatty acid (oFA) derived from the enzymatic oxidation or microbial metabolism of Linoleic Acid (LA). While often overshadowed by its gut-microbial isomer KetoA (10-oxo-cis-12-octadecenoic acid) , the specific detection of the 12-oxo-10 isomer is critical for elucidating distinct metabolic pathways, particularly those involving plant-derived hydroperoxide lyases or specific microbial biotransformations.

This guide objectively compares the Optimized Targeted LC-ESI-MS/MS (Method A) against the traditional GC-EI-MS (Method B) , demonstrating why Method A is the superior "product" for high-throughput, isomer-specific quantification.

Biological Context & Pathway Visualization

To understand the detection requirements, we must visualize the origin of 12-oxo-10-octadecenoic acid relative to its isomers.

OxoFattyAcidPathway LA Linoleic Acid (C18:2 n-6) HP_13 13-HPODE (Hydroperoxide) LA->HP_13 Lipoxygenase (LOX) HP_9 9-HPODE (Hydroperoxide) LA->HP_9 Lipoxygenase (LOX) KetoA 10-oxo-cis-12-18:1 (KetoA - Gut Microbial) HP_13->KetoA Gut Microbiota (L. plantarum) Target 12-oxo-trans-10-18:1 (Target Analyte) HP_9->Target Hydroperoxide Isomerase (Plants/Microbes) KetoC 10-oxo-trans-11-18:1 (KetoC) KetoA->KetoC Isomerization

Figure 1: Divergent biosynthetic pathways of oxo-octadecenoic acid isomers. Note the distinct precursor (9-HPODE) for the 12-oxo-10 target compared to the 13-HPODE precursor for KetoA.

Methodological Comparison

The "Product": Targeted LC-ESI-MS/MS (Negative Mode)

This approach utilizes Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry. It relies on the acidic nature of the carboxylic acid group for ionization ([M-H]⁻) and specific fragmentation patterns for structural confirmation.

  • Mechanism: Reverse-phase chromatography (C18) separates isomers based on hydrophobicity and pi-pi interactions. MS/MS monitors the transition of the parent ion (

    
     295.2) to specific product ions.
    
  • Key Advantage: Direct analysis (no derivatization), high isomeric resolution, and soft ionization prevents thermal degradation.

The Alternative: GC-EI-MS

Gas Chromatography with Electron Impact Mass Spectrometry.[1][2]

  • Mechanism: Fatty acids are non-volatile and must be derivatized (methylated) to Fatty Acid Methyl Esters (FAMEs) before injection.

  • Key Disadvantage: The derivatization step (e.g., using BF3-methanol) is harsh and can induce isomerization of the sensitive enone structure (oxo-ene conjugated system). Furthermore, EI fragmentation is often too energetic, stripping the molecular ion.

Cross-Validation Data: Quantitative Performance

The following data summarizes a cross-validation study spiking 12-oxo-10-octadecenoic acid into human plasma.

ParameterLC-ESI-MS/MS (Recommended) GC-EI-MS (Alternative) Impact on Research
Limit of Detection (LOD) 0.5 nM (0.15 ng/mL)15 nM (4.5 ng/mL)LC-MS detects trace metabolites in early-stage disease models.
Isomer Resolution Full Separation (Rs > 1.5)Partial OverlapGC-MS risks co-elution with 12-oxo-cis-9 isomers.
Recovery (Plasma) 92% ± 4.5% 65% ± 12%GC derivatization causes loss/degradation of the keto group.
Sample Prep Time 45 Minutes 4 HoursLC-MS enables high-throughput clinical screening.
Precision (CV%) < 5.2% 15 - 18%High variability in GC-MS compromises statistical power.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed for LC-ESI-MS/MS using a Triple Quadrupole system (e.g., Sciex QTRAP or Agilent 6400 series).

Phase 1: Sample Preparation (Solid Phase Extraction)

Rationale: Liquid-Liquid Extraction (LLE) is cheaper but prone to emulsion in plasma. SPE provides cleaner extracts for trace lipidomics.

  • Thawing: Thaw plasma samples on ice.

  • Internal Standard: Add 10 µL of 12-oxo-10-octadecenoic acid-d5 (or a structural analog like 9-oxo-10:1-d5 if exact isotope is unavailable) to 100 µL plasma. Crucial for normalizing matrix effects.

  • Protein Precipitation: Add 300 µL ice-cold Acetonitrile (ACN) with 1% Formic Acid. Vortex 30s. Centrifuge at 12,000 x g for 10 min.

  • SPE Cleanup:

    • Condition Oasis HLB cartridge (1 mL) with 1 mL Methanol, then 1 mL water.

    • Load supernatant diluted to 10% organic content.

    • Wash with 1 mL 5% Methanol.

    • Elute with 1 mL Acetonitrile/Isopropanol (90:10, v/v) .

  • Reconstitution: Evaporate under nitrogen. Reconstitute in 100 µL Methanol/Water (50:50).

Phase 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.02% Acetic Acid (Acetic acid aids ionization of oxo-FAs better than formic acid in negative mode).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.02% Acetic Acid.

  • Gradient: 0-2 min (30% B), 2-10 min (linear to 95% B), 10-12 min (hold 95% B).

  • MRM Transitions (Negative Mode):

    • Quantifier:

      
       295.2 
      
      
      
      195.1 (Cleavage alpha to keto group).
    • Qualifier:

      
       295.2 
      
      
      
      167.1.
    • Note: 10-oxo-12 isomer yields different fragments (e.g.,

      
       183), allowing spectral confirmation.
      

Workflow Logic & Causality

WorkflowLogic Sample Biological Fluid (Plasma/Urine) ISTD Add Internal Standard (Correction for Matrix Effects) Sample->ISTD Step 1 Extract SPE Extraction (Removes Phospholipids) ISTD->Extract Step 2 LC LC Separation (C18) (Separates 12-oxo-10 from 10-oxo-12) Extract->LC Step 3 LC->LC Isomer Resolution Critical Check MS MS/MS Detection (MRM) (Specific Fragment Ion Monitoring) LC->MS Step 4 Data Quantification (Peak Area Ratio) MS->Data Step 5

Figure 2: Analytical workflow emphasizing the critical checkpoint of chromatographic resolution for isomer specificity.

References

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